Fmoc-DL-o-tyrosine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c26-22-12-6-1-7-15(22)13-21(23(27)28)25-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20-21,26H,13-14H2,(H,25,29)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUQPFKXORWNNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Fmoc-DL-o-Tyrosine
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Non-Canonical Amino Acids
In the landscape of peptide-based therapeutics and drug discovery, the incorporation of non-canonical amino acids (ncAAs) is a cornerstone strategy for innovation.[1] These unique building blocks allow researchers to transcend the limitations of the 20 natural amino acids, enabling the design of peptides with enhanced stability, novel structural conformations, and tailored pharmacological profiles. Fmoc-DL-o-tyrosine is one such ncAA, a valuable reagent for scientists aiming to push the boundaries of peptide chemistry.
This guide provides a comprehensive technical overview of this compound, detailing its properties, reactivity, and applications. It is designed to serve as a practical resource for researchers, chemists, and drug development professionals who are leveraging advanced peptide synthesis techniques to create next-generation therapeutics.
Decoding the Nomenclature: this compound
-
Fmoc (9-fluorenylmethoxycarbonyl): This is a base-labile protecting group attached to the α-amine of the amino acid. Its primary function is to prevent unwanted reactions at the amine terminus during the sequential addition of amino acids in solid-phase peptide synthesis (SPPS).[2]
-
DL: This designation indicates that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers. This is a critical consideration, as its use will result in the synthesis of diastereomeric peptides.
-
o-Tyrosine (ortho-Tyrosine): This signifies that the hydroxyl (-OH) group on the phenyl ring is located at the ortho- (or 2-) position, adjacent to the amino acid side chain.[3] This is in contrast to the natural L-tyrosine, where the hydroxyl group is at the para- (or 4-) position. This structural isomerization has profound implications for the molecule's chemical behavior and the conformation of peptides into which it is incorporated.[4] o-Tyrosine is also known as a biomarker for oxidative stress, formed by the non-enzymatic hydroxylation of phenylalanine by hydroxyl radicals.[4]
Physicochemical Properties
| Property | Value / Description | Source(s) |
| Synonyms | Fmoc-DL-ortho-tyrosine; N-α-Fmoc-(±)-2-amino-3-(2-hydroxyphenyl)propionic acid | - |
| CAS Number | Not assigned (Core: DL-o-Tyrosine is 2370-61-8) | |
| Molecular Formula | C₂₄H₂₁NO₅ | - |
| Molecular Weight | 403.43 g/mol | - |
| Appearance | Expected to be a white to off-white or faint brown powder. | |
| Melting Point | Expected to be in the range of para-isomer derivatives (~180-185 °C), but lower than the unprotected core (~260 °C, dec.). | |
| Solubility | Soluble in polar aprotic solvents such as Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO). Sparingly soluble in water and non-polar organic solvents. | [5] |
| Storage Conditions | Store at 0-8 °C in a dry, dark place. Keep desiccated to prevent hydrolysis. | [6] |
Chemical Reactivity and Synthetic Considerations
The utility of this compound in peptide synthesis is defined by the distinct reactivity of its three key functional groups: the Fmoc-protected amine, the carboxylic acid, and the ortho-positioned hydroxyl group.
The Fmoc Protecting Group: A Gateway to Stepwise Synthesis
The Fmoc group is the linchpin of the most common strategy for modern solid-phase peptide synthesis (SPPS).[7] Its defining characteristic is its lability under mild basic conditions, which allows for the selective deprotection of the N-terminus without compromising the acid-labile linkers or side-chain protecting groups.
The deprotection proceeds via a β-elimination mechanism, typically initiated by a secondary amine like piperidine.[2] The base abstracts the acidic proton from the C9 position of the fluorene ring, leading to the elimination of dibenzofulvene (DBF) and the release of the free amine. The liberated DBF is subsequently trapped by the amine to form a stable adduct, driving the reaction to completion.[8][9]
Carboxylic Acid Activation for Peptide Coupling
For this compound to be incorporated into a growing peptide chain, its carboxylic acid group must be activated to form a reactive species susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide.[10] This is a critical step where efficiency and the prevention of side reactions, particularly racemization, are paramount.
Common activation strategies include:
-
Carbodiimide-based methods: Using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) to suppress racemization and improve coupling efficiency.[11]
-
Onium salt-based methods: Utilizing reagents such as HBTU, HATU, or HCTU, which rapidly form activated esters in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). These are among the most efficient and widely used coupling reagents in modern SPPS.[12]
The choice of coupling reagent and conditions can be critical, especially when dealing with sterically hindered or "difficult" sequences that can arise from the use of non-canonical amino acids.[13]
The ortho-Hydroxyl Group: A Unique Challenge and Opportunity
The phenolic hydroxyl group of tyrosine is a reactive site that can undergo undesirable side reactions, such as O-acylation, during peptide synthesis.[14] For the standard para-tyrosine, protection of this hydroxyl group (e.g., as a tert-butyl ether) is standard practice in Fmoc-SPPS.
For ortho-tyrosine, the proximity of the hydroxyl group to the bulky side chain may offer some steric protection, potentially reducing its nucleophilicity compared to the para-isomer. However, for syntheses requiring high fidelity, especially for longer peptides, protection of the ortho-hydroxyl group is still advisable to prevent any possibility of side-product formation. The choice of protecting group must be orthogonal to the Fmoc group, meaning it must be stable to the basic conditions of Fmoc removal but cleavable during the final deprotection step (e.g., stable to piperidine but removable by trifluoroacetic acid).
Conversely, the unique position of the ortho-hydroxyl can be exploited for post-synthetic modifications, such as site-specific labeling, cyclization, or the introduction of other functional moieties that would be difficult to achieve with the para-isomer.[15]
Applications in Research and Drug Development
The incorporation of this compound into peptides provides a powerful tool for modulating their biological and pharmacological properties.
-
Enzymatic Stability: Peptides containing non-canonical amino acids, particularly D-isomers, often exhibit significantly increased resistance to degradation by proteases and peptidases in biological systems. This enhanced stability can translate to a longer plasma half-life and improved bioavailability for peptide drug candidates.
-
Conformational Constraint: The ortho-position of the hydroxyl group alters the electronic and steric profile of the aromatic side chain. This can induce unique turns or folds in the peptide backbone, locking the peptide into a specific bioactive conformation. This can lead to higher binding affinity and selectivity for a biological target.
-
Exploring Chemical Diversity: The use of a DL-racemic mixture allows for the creation of a library of diastereomeric peptides in a single synthesis. This can be a highly effective strategy in early-stage drug discovery for rapidly screening a wider range of structural possibilities to identify lead compounds.
-
Biomarker Research: As a product of oxidative damage, peptides containing o-tyrosine can serve as standards or probes in studies related to oxidative stress in various disease states.[4]
Experimental Protocols
The following protocols provide a generalized framework for the use of this compound in a typical manual SPPS workflow. Instrument-specific protocols for automated synthesizers should be adapted from these principles.
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle
This protocol outlines a single coupling cycle for adding this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free amine (e.g., Rink Amide resin after initial deprotection)
-
This compound
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-dimethylformamide)
-
Washing Solvents: DMF, DCM (Dichloromethane), Isopropanol
-
Reaction vessel with a fritted filter
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the reaction vessel. Drain the solvent.[12]
-
Prepare Coupling Solution: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.95 equivalents) in a minimal amount of DMF.
-
Activation: Just prior to use, add DIPEA (6 equivalents) to the coupling solution. The solution will typically change color (e.g., to yellow). Allow the pre-activation to proceed for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the swollen, drained resin. Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.
-
Monitoring (Optional): Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (beads remain colorless or yellow) indicates the coupling reaction is complete.
-
Washing: Drain the reaction vessel and wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:
-
DMF (3 x 1 minute)
-
DCM (3 x 1 minute)
-
DMF (3 x 1 minute)
-
-
The resin is now ready for the next step, which is the deprotection of the newly added Fmoc group.
Protocol 2: Fmoc Group Deprotection
This protocol describes the removal of the Fmoc group to expose the N-terminal amine for the subsequent coupling reaction.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection Solution: 20% piperidine in DMF (v/v)
-
Washing Solvents: DMF, DCM
-
Reaction vessel
Procedure:
-
Initial Deprotection: Add the 20% piperidine/DMF solution to the resin. Agitate for 3-5 minutes. Drain the solution.[8]
-
Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution. Agitate for 15-20 minutes.
-
Washing: Drain the deprotection solution and wash the resin extensively to remove all traces of piperidine and the DBF-adduct. A thorough wash is critical to prevent side reactions in the next coupling step. A typical cycle is:
-
DMF (5-7 x 1 minute)
-
DCM (3 x 1 minute)
-
-
The resin now has a free N-terminal amine and is ready for the next coupling cycle as described in Protocol 1.
Safety and Handling
Fmoc-protected amino acids are generally considered irritants. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Hazard Class: May cause skin, eye, and respiratory irritation.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place (0-8 °C) away from incompatible materials such as strong oxidizing agents and bases.
References
-
Aapptec. (n.d.). Fmoc-Tyr-OH, N-Fmoc-L-tyrosine; CAS 92954-90-0. Retrieved January 27, 2026, from [Link]
-
Pathak, T. P., et al. (2021). Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. Organic Process Research & Development, 25(7), 1696–1708. [Link]
-
Sugumaran, M., & Dali, H. (2003). Reactivity of peptidyl-tyrosine to hydroxylation and cross-linking. Archives of Insect Biochemistry and Physiology, 54(3), 133-145. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 14(1), 214-222. [Link]
- Fields, G. B. (2001). Methods for Removing the Fmoc Group.
- Wünsch, E., & Jentsch, J. (1970). Protective groups for the hydroxyl group of tyrosine during peptide synthesis. U.S.
-
National Center for Biotechnology Information. (n.d.). Fmoc-3-nitro-L-tyrosine. PubChem Compound Database. Retrieved January 27, 2026, from [Link]
- Applied Biosystems. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
-
Jia, S., & He, Z. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(23), e01617-22. [Link]
-
Rodríguez, M. J., et al. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science, 14(30), 7945-7962. [Link]
-
Dong, S., & Sharpless, K. B. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. Angewandte Chemie International Edition, 55(1), 327-331. [Link]
-
Oishi, S., & Fujii, N. (2013). Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery. Yakugaku Zasshi, 133(9), 949-957. [Link]
-
Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved January 27, 2026, from [Link]
-
Molnár, G. A., et al. (2017). Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress. Free Radical Biology and Medicine, 111, 134-143. [Link]
-
Góngora-Benítez, M., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 18(12), 14935-14953. [Link]
-
Ren, J. [The Penguin Prof]. (2021, December 8). Tyrosine biochemistry - catecholamine synthesis & more [Video]. YouTube. [Link]
-
T. Sabatino, G., et al. (2012). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Revista de la Sociedad Química de México, 56(4), 385-390. [Link]
-
Jad, Y. E., et al. (2020). (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b) Aspartimide formation from Asp-X sequences. (c) Diketopiperazine formation. (d) DBU-catalyzed deprotection. [Image]. ResearchGate. [Link]
Sources
- 1. Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. redalyc.org [redalyc.org]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biomatik.com [biomatik.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02543H [pubs.rsc.org]
Introduction: The Significance of o-Tyrosine and the Role of Fmoc Protection
An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-DL-o-tyrosine
In the landscape of drug discovery and peptide chemistry, the incorporation of unnatural amino acids is a cornerstone strategy for modulating the pharmacological properties of peptide-based therapeutics. Among these, the isomers of tyrosine—ortho-, meta-, and para-tyrosine—offer unique structural motifs. o-Tyrosine, in particular, provides a distinct spatial arrangement of the hydroxyl group, which can influence molecular conformation, receptor binding affinity, and metabolic stability. Under conditions of oxidative stress, the non-enzymatic hydroxylation of phenylalanine can lead to the formation of o-tyrosine and m-tyrosine, making them important biomarkers.[1]
To successfully incorporate DL-o-tyrosine into a peptide sequence using Solid-Phase Peptide Synthesis (SPPS), its α-amino group must be reversibly protected. The 9-fluorenylmethoxycarbonyl (Fmoc) group is the protecting group of choice for modern SPPS.[2] Its key advantage lies in its stability to acidic conditions (used for side-chain deprotection) and its clean, rapid removal under mild basic conditions, typically with piperidine.[2][] This orthogonality is fundamental to the successful stepwise assembly of complex peptides.[2]
This guide provides a comprehensive, field-proven methodology for the synthesis and subsequent purification of this compound, designed for researchers and professionals in peptide chemistry and drug development. We will delve into the causality behind procedural steps, ensuring a deep understanding of the "why" in addition to the "how," to empower scientists to achieve high-purity material consistently.
Section 1: Synthesis of this compound via Schotten-Baumann Reaction
The protection of the α-amino group of DL-o-tyrosine is most effectively achieved using a modified Schotten-Baumann reaction. This involves the acylation of the amino acid with an activated Fmoc reagent in a biphasic solvent system under basic conditions.
Mechanistic Rationale and Reagent Selection
The core of the synthesis is the nucleophilic attack of the deprotonated amino group of DL-o-tyrosine on the electrophilic carbonyl carbon of the Fmoc-donating reagent.
-
Amino Acid: DL-o-Tyrosine serves as the starting material. The racemic (DL) form is specified; for stereospecific applications, the corresponding chiral starting material would be used.
-
Fmoc Reagent: 9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) is the preferred reagent. Compared to Fmoc-Cl, Fmoc-OSu is more stable, easier to handle, and the reaction conditions are less stringent with fewer side reactions.[]
-
Base: A mild inorganic base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is ideal. Its role is twofold: 1) to deprotonate the α-amino group, rendering it nucleophilic, and 2) to neutralize the acid generated during the reaction, maintaining a pH that favors the desired reaction over hydrolysis of the Fmoc-OSu reagent.
-
Solvent System: A biphasic mixture of an organic solvent (like 1,4-dioxane or acetone) and water is crucial. DL-o-tyrosine is soluble in the aqueous basic phase, while Fmoc-OSu is soluble in the organic phase. This setup allows the reaction to occur efficiently at the interface of the two phases.
Synthesis Workflow Diagram
The overall process from starting materials to the crude product is outlined below.
Caption: Workflow for the synthesis of crude this compound.
Section 2: Purification of this compound
The purity of Fmoc-amino acids is paramount for successful peptide synthesis, as impurities can lead to deletion sequences or side reactions, complicating the final peptide purification.[2][4] The crude product from the synthesis contains unreacted starting materials, by-products like N,N'-di-Fmoc-DL-o-tyrosine, and residual N-hydroxysuccinimide. Recrystallization is a highly effective and scalable method for purifying Fmoc-amino acids.
The Power of Recrystallization
Recrystallization exploits the differences in solubility between the desired product and impurities in a given solvent system at different temperatures. A well-chosen solvent will dissolve the product and impurities at a high temperature but will become a poor solvent for the product upon cooling, causing it to crystallize out while impurities remain in the solution.
A study on the purification of various Fmoc-amino acids demonstrated the efficacy of using toluene as a recrystallization or slurry solvent.[5] For this compound, a nonpolar solvent like toluene or a solvent pair such as ethyl acetate/hexane is effective.
Purification Strategy and Logic
The choice of purification method depends on the scale and required final purity.
Sources
A Senior Application Scientist's Guide to the Strategic Incorporation of DL-o-Tyrosine into Synthetic Peptides
Abstract
The incorporation of unnatural amino acids (UAAs) into peptides represents a cornerstone of modern therapeutic and research peptide design, offering avenues to enhanced stability, novel functionalities, and improved pharmacological profiles. Among the vast array of available UAAs, ortho-tyrosine (o-Tyr), a structural isomer of the canonical L-tyrosine, presents unique opportunities for modulating peptide conformation and bioactivity due to the altered positioning of its hydroxyl group. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the strategic incorporation of the racemic mixture, DL-o-tyrosine, into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, from the selection of protected amino acid derivatives to the nuances of coupling, cleavage, and the critical post-synthesis challenge of diastereomeric peptide separation and characterization. This document is structured to serve as a practical and scientifically robust resource, ensuring that each protocol is a self-validating system grounded in established chemical principles.
Introduction: The Rationale for Unnatural Amino Acid Incorporation
The 20 proteinogenic amino acids provide a remarkable yet finite chemical toolbox for peptide and protein function. The introduction of UAAs expands this chemical diversity, allowing for the fine-tuning of peptide properties in ways that are not possible with the natural repertoire. The strategic placement of a UAA can confer resistance to enzymatic degradation, modulate receptor binding affinity, or introduce bio-orthogonal handles for subsequent modifications.
DL-o-tyrosine is a particularly intriguing UAA. The "ortho" positioning of the hydroxyl group, in close proximity to the peptide backbone, can impose unique conformational constraints and alter intramolecular hydrogen bonding patterns compared to the natural "para" isomer. The use of a racemic (DL) mixture introduces an additional layer of complexity and opportunity. The synthesis will yield a pair of diastereomeric peptides, each with a distinct three-dimensional structure and, potentially, divergent biological activities. This approach can be a powerful tool in structure-activity relationship (SAR) studies, allowing for the exploration of how stereochemistry at a specific position impacts function.
This guide will navigate the complexities of incorporating DL-o-tyrosine, from the initial synthetic considerations to the final analytical characterization, providing a comprehensive roadmap for its successful application.
Pre-Synthesis Considerations: The Chemistry of o-Tyrosine
Unique Properties of o-Tyrosine
The key distinction of o-tyrosine is the position of its phenolic hydroxyl group. Unlike the para-hydroxyl group of standard tyrosine, the ortho-hydroxyl is sterically closer to the N- and C-termini of the amino acid. This has several implications for peptide synthesis:
-
Potential for Steric Hindrance: The proximity of the side chain to the reactive termini may impede coupling efficiency, particularly with bulky adjacent amino acids. This necessitates careful selection of coupling reagents to overcome potential steric barriers.
-
Altered Acidity and Nucleophilicity: The electronic environment of the ortho-hydroxyl group differs from that of the para-hydroxyl, which can influence its reactivity.
-
Conformational Influence: The ortho-hydroxyl group can act as a hydrogen bond donor or acceptor with nearby backbone amides, potentially favoring specific local conformations or turns in the peptide chain.
Protecting Group Strategy: A Critical Choice
As with standard tyrosine, the phenolic hydroxyl group of o-tyrosine is nucleophilic and can undergo unwanted acylation during peptide coupling if left unprotected. Therefore, a robust side-chain protecting group is essential. The most common and highly recommended protecting group for the tyrosine hydroxyl in Fmoc-based SPPS is the tert-butyl (tBu) ether .
Rationale for tBu Protection:
-
Stability: The tBu group is stable under the basic conditions required for Fmoc deprotection (typically 20% piperidine in DMF).
-
Acid Lability: It is readily cleaved under the strongly acidic conditions of the final cleavage from the resin (e.g., with trifluoroacetic acid).
-
Orthogonality: This differential lability provides the necessary orthogonality for the Fmoc/tBu protection strategy.
For the successful incorporation of DL-o-tyrosine, the ideal starting material is Fmoc-DL-o-Tyr(tBu)-OH . While less common than its L-para counterpart, this derivative is available from specialized chemical suppliers. It is imperative to verify the commercial availability and purity of this reagent before commencing synthesis.
The Synthetic Workflow: Solid-Phase Peptide Synthesis (SPPS)
The core methodology for incorporating DL-o-tyrosine is Fmoc-based SPPS. The process involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.
Figure 1. Generalized workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Detailed Experimental Protocol
This protocol outlines the manual synthesis of a generic peptide containing a DL-o-tyrosine residue.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids (including Fmoc-DL-o-Tyr(tBu)-OH)
-
Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
Coupling Reagents:
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
-
Solvents: DMF, Dichloromethane (DCM), Diethyl ether (cold)
-
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) or a simpler mixture like TFA/TIS/water (95:2.5:2.5) may suffice depending on the peptide sequence.
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Initial Fmoc Deprotection: Drain the DMF, add the deprotection solution, and agitate for 3 minutes. Drain and repeat with fresh deprotection solution for 10 minutes.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with the coupling agent (e.g., HATU, 0.95 eq. to the amino acid) and DIPEA (2 eq. to the amino acid) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours. For the sterically hindered Fmoc-DL-o-Tyr(tBu)-OH, a longer coupling time or a double coupling (repeating the coupling step) may be necessary.
-
-
Monitoring the Coupling: Perform a Kaiser test (ninhydrin test) on a few resin beads. A blue color indicates incomplete coupling (free primary amines), while yellow/brown indicates a complete reaction. If the test is positive, repeat the coupling step.
-
Washing: Wash the resin thoroughly with DMF (3-5 times).
-
Repeat Synthesis Cycle: Repeat steps 2-6 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Final Washing: Wash the resin with DMF (5 times) followed by DCM (5 times) and dry the resin under vacuum.
-
Cleavage and Side-Chain Deprotection:
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Concentrate the filtrate under a stream of nitrogen.
-
-
Peptide Precipitation: Add cold diethyl ether to the concentrated solution to precipitate the crude peptide.
-
Isolation: Centrifuge the suspension, decant the ether, and dry the peptide pellet.
Causality in Protocol Choices
-
Choice of Coupling Reagent: HATU and HBTU are recommended as they are highly efficient coupling reagents that can overcome the potential steric hindrance of o-tyrosine. They form highly reactive activated esters, driving the coupling reaction to completion.
-
Double Coupling: For sterically challenging residues like o-tyrosine, a single coupling may not be sufficient for complete reaction. A second coupling step ensures a higher yield of the desired full-length peptide.
-
Cleavage Cocktail: The choice of cleavage cocktail is critical for preventing side reactions. Scavengers like water, triisopropylsilane (TIS), and thioanisole are included to trap the highly reactive carbocations generated from the cleavage of the tBu and other protecting groups, which could otherwise modify sensitive residues like tryptophan or methionine.
Post-Synthesis: The Diastereomer Challenge
The use of a racemic mixture of DL-o-tyrosine will result in the synthesis of two distinct peptide products. If the rest of the peptide is composed of L-amino acids, the final product will be a 1:1 mixture of two diastereomers:
-
Peptide-L-o-Tyr-Peptide
-
Peptide-D-o-Tyr-Peptide
These diastereomers have identical mass but different three-dimensional structures. This difference in stereochemistry is the key to their separation and analysis.
Purification and Separation: The Role of RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary technique for both the purification of the crude peptide mixture and the separation of the resulting diastereomers.
Principle of Separation:
Even though the diastereomers have the same amino acid composition, the different spatial arrangement of the D- versus L-o-tyrosine side chain can lead to subtle differences in the overall hydrophobicity and secondary structure of the peptide. These differences are often sufficient to allow for separation on a standard RP-HPLC column (e.g., a C18 column). The D-amino acid can disrupt the formation of regular secondary structures like α-helices, leading to a more exposed hydrophobic surface area and potentially a longer retention time on the column.
Typical HPLC Protocol for Diastereomer Separation:
-
Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low %B to high %B over 30-60 minutes. A shallow gradient is often necessary to achieve baseline separation of the diastereomers.
-
Detection: UV absorbance at 214 nm (peptide backbone) and 280 nm (aromatic residues).
Table 1: Example HPLC Gradients for Diastereomer Separation
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 5 | 5 |
| 35 | 65 |
| 40 | 95 |
| 45 | 95 |
| 50 | 5 |
Note: This is a generic gradient and must be optimized for each specific peptide.
In cases where co-elution occurs on a standard C18 column, specialized chiral columns or alternative achiral stationary phases may be required.
Characterization and Verification
Once the diastereomers are separated, it is crucial to confirm their identity and purity.
Mass Spectrometry
Mass spectrometry (MS) is used to confirm the molecular weight of the synthesized peptides. Both diastereomers will have the identical mass, so MS is used to verify that the correct peptide was synthesized and to assess the purity of each collected HPLC fraction.
Structural Analysis: CD and NMR Spectroscopy
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution. By comparing the CD spectra of the two separated diastereomers, one can gain insight into how the stereochemistry of the o-tyrosine residue influences the overall conformation (e.g., α-helix, β-sheet, or random coil content).
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy can provide detailed structural information at the atomic level. While complex, NMR can be used to definitively distinguish between the two diastereomers. Specific protons in the vicinity of the chiral center of the o-tyrosine will experience different magnetic environments in the two diastereomers, leading to distinct chemical shifts in the NMR spectrum.
Navigating Stereochemical Complexity: An In-Depth Technical Guide to Solid-Phase Peptide Synthesis with Racemic Amino Acids
Foreword: Embracing Diversity in Peptide Synthesis
In the landscape of peptide science and drug discovery, the pursuit of novel therapeutic agents and research tools is relentless. While solid-phase peptide synthesis (SPPS) has traditionally focused on the use of enantiomerically pure L-amino acids to mimic natural peptides, the deliberate introduction of stereochemical diversity through the use of racemic amino acids presents a powerful strategy for innovation. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the principles, methodologies, and applications of employing racemic amino acids in SPPS. We will delve into the causality behind experimental choices, the inherent challenges, and the analytical rigor required to navigate the complex world of diastereomeric peptide libraries.
The Foundation: Understanding Solid-Phase Peptide Synthesis (SPPS)
The bedrock of modern peptide synthesis is the solid-phase methodology conceived by R. Bruce Merrifield, a groundbreaking innovation that earned him the Nobel Prize in Chemistry in 1984.[1][2] The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.[3][4][5] This approach offers significant advantages over traditional solution-phase synthesis, primarily by simplifying the purification process; excess reagents and byproducts are easily removed by washing the resin-bound peptide.[6][7]
The SPPS cycle, regardless of the specific chemistry employed, fundamentally consists of four key steps:
-
Deprotection: Removal of the temporary protecting group from the N-terminus of the resin-bound amino acid or peptide.
-
Washing: Thorough rinsing of the resin to remove the deprotection agent and any byproducts.
-
Coupling: Activation of the incoming protected amino acid's carboxyl group and its subsequent reaction with the free N-terminus of the resin-bound peptide to form a new peptide bond.
-
Washing: Removal of excess activated amino acid and coupling reagents.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin support, and any permanent side-chain protecting groups are removed.
Key Chemistries: Fmoc vs. Boc
Two primary strategies dominate the landscape of SPPS, distinguished by their N-terminal protecting groups:
-
Fmoc (9-fluorenylmethyloxycarbonyl) Strategy: This is currently the most widely used approach.[7] The Fmoc group is base-labile and is typically removed with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[8] The side-chain protecting groups are acid-labile and are removed during the final cleavage from the resin with a strong acid, commonly trifluoroacetic acid (TFA).[8]
-
Boc (tert-butyloxycarbonyl) Strategy: In this classic approach, the Boc group is removed with a moderately strong acid, such as TFA. The side-chain protecting groups and the peptide-resin linkage are cleaved with a stronger acid, like hydrofluoric acid (HF).
The choice between Fmoc and Boc chemistry depends on the specific peptide sequence, desired modifications, and available equipment. For the purposes of this guide, we will primarily focus on the more common Fmoc strategy.
The Rationale for Racemic Amino Acids in SPPS: Generating Diastereomeric Libraries
The intentional use of racemic amino acids in SPPS is a strategic departure from mimicking nature. Instead, it is a powerful tool for exploring a vast chemical space to discover peptides with novel properties. The primary application is the creation of diastereomeric peptide libraries , which are complex mixtures of peptides where at least one amino acid position contains both the L- and D-enantiomers.
Why Synthesize Diastereomeric Libraries?
-
Enhanced Proteolytic Stability: Peptides containing D-amino acids are often more resistant to degradation by proteases, which are stereospecific for L-amino acids.[9] This is a critical attribute for developing peptide-based therapeutics with improved pharmacokinetic profiles.
-
Novel Conformational Landscapes: The introduction of a D-amino acid can induce unique turns and secondary structures that are not accessible to all-L-peptides. This can lead to enhanced binding affinity and specificity for a target receptor.
-
Efficient Screening for "Hits": Synthesizing a diastereomeric library allows for the rapid screening of a large number of stereoisomers in a single pool.[10][11] This is particularly advantageous in the early stages of drug discovery, where the goal is to identify initial lead compounds.
The "Split-and-Mix" Strategy: A Cornerstone of Library Synthesis
The "split-and-mix" (or "split-and-pool") synthesis method is a highly efficient technique for generating vast combinatorial libraries, including those with stereochemical diversity.[4][7]
The process involves:
-
Splitting the solid-phase resin into multiple portions.
-
Coupling a different building block (e.g., a specific amino acid) to each portion.
-
Mixing all the resin portions back together.
By repeating this split-couple-mix cycle, an exponential number of unique peptide sequences are generated, with each resin bead ideally carrying a single peptide sequence. When a racemic amino acid is used in one of the coupling steps, the resulting library will contain a diastereomeric mixture at that position.
Experimental Protocol: SPPS with a Racemic Amino Acid (Fmoc Strategy)
The following is a detailed, step-by-step methodology for a standard SPPS cycle incorporating a racemic amino acid. This protocol assumes a manual synthesis setup; however, the principles are directly applicable to automated synthesizers.
Materials and Reagents
-
Resin: Fmoc-Rink Amide resin (for C-terminal amide peptides) or pre-loaded Wang resin (for C-terminal acid peptides).
-
Solvents: High-purity, amine-free N,N-dimethylformamide (DMF), dichloromethane (DCM), methanol (MeOH).
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Amino Acids: Nα-Fmoc protected L-amino acids with appropriate side-chain protection. Racemic Nα-Fmoc protected amino acid (e.g., Fmoc-D,L-Ala-OH).
-
Coupling Reagents:
-
Activator: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
-
Washing Solvents: DMF, DCM, MeOH.
-
Cleavage Cocktail: Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5 v/v/v/v/v) or a similar scavenger-containing TFA mixture.
-
Precipitation/Washing: Cold diethyl ether.
-
Monitoring: Ninhydrin (Kaiser) test reagents.[7]
Step-by-Step SPPS Cycle
This protocol describes the addition of one amino acid to the growing peptide chain on the resin.
-
Resin Swelling:
-
Place the resin in a reaction vessel.
-
Add DMF to cover the resin and allow it to swell for 30 minutes with gentle agitation.[1]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the deprotection step for another 5-10 minutes.
-
Drain the solution.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5-7 times).
-
Wash with DCM (2-3 times).
-
Wash with DMF (2-3 times).
-
-
Kaiser Test (Optional but Recommended):
-
Take a small sample of resin beads and perform a Kaiser test to confirm the presence of a free primary amine. A positive test (blue beads) indicates successful deprotection.
-
-
Coupling of the Racemic Amino Acid:
-
In a separate vial, dissolve the racemic Fmoc-amino acid (3-5 equivalents relative to the resin loading) and the coupling activator (e.g., HBTU, slightly less than 1 equivalent of the amino acid) in DMF.
-
Add DIPEA (2 equivalents for every 1 equivalent of amino acid) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours. Note: For sterically hindered amino acids or difficult couplings, a longer reaction time or a double coupling may be necessary.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Wash with DCM (2-3 times).
-
Wash with DMF (2-3 times).
-
-
Kaiser Test (Optional but Recommended):
-
Perform a Kaiser test on a small sample of resin beads. A negative test (yellow beads) indicates complete coupling. If the test is positive, a second coupling (recoupling) should be performed.
-
-
Capping (Optional):
-
If the coupling is incomplete after a second attempt, it is advisable to cap the unreacted free amines to prevent the formation of deletion peptides. This can be done by treating the resin with a solution of acetic anhydride and DIPEA in DMF.
-
This cycle is repeated for each subsequent amino acid until the full peptide sequence is assembled.
Final Cleavage and Deprotection
-
After the final Fmoc deprotection and washing, thoroughly dry the peptide-resin.
-
Add the cleavage cocktail (e.g., Reagent K) to the resin.
-
Agitate at room temperature for 2-4 hours.[6]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether several times.
-
Dry the crude peptide under vacuum.
Diagram of the SPPS Cycle with a Racemic Amino Acid
Caption: Workflow of a single SPPS cycle incorporating a racemic amino acid.
Navigating the Complexity: Analysis and Purification of Diastereomeric Peptides
The synthesis of a peptide using a racemic amino acid results in a product that is not a single entity but a mixture of diastereomers. This presents a significant analytical challenge, as diastereomers often have very similar physicochemical properties.
Key Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary tool for both the analysis and purification of peptide mixtures. Diastereomers, due to their different three-dimensional structures, can often be separated on standard C8 or C18 columns. The subtle differences in their interaction with the stationary phase can lead to different retention times.
-
Mass Spectrometry (MS): Mass spectrometry is indispensable for confirming the molecular weight of the synthesized peptides. It is important to note that diastereomers have the same mass and cannot be distinguished by MS alone. However, when coupled with HPLC (LC-MS), it allows for the identification of the mass of each separated diastereomeric peak.
-
Capillary Electrophoresis (CE): CE is a high-resolution separation technique that can be particularly effective for separating closely related peptide isomers.[6]
Deconvolution of Diastereomeric Libraries
When a complex diastereomeric library is synthesized and screened for biological activity, identifying the specific active stereoisomer(s) from the mixture is a critical step known as deconvolution. Several strategies can be employed:
-
Iterative Deconvolution: This involves synthesizing smaller, less complex sub-libraries where the stereochemistry at one position is fixed while others remain racemic. By systematically testing these sub-libraries, the optimal stereochemistry at each position can be determined.
-
Positional Scanning: In this approach, a series of libraries are synthesized where at each position, the amino acid is held constant as either the pure L- or D-enantiomer, while the other positions are randomized. This allows for the determination of the preferred stereoisomer at each position.
-
LC-MS Based Screening: If the library is not excessively complex, it can be subjected to LC-MS analysis to separate the individual diastereomers. The fractions corresponding to each peak can then be collected and screened for activity.
Comparative Analysis: Racemic vs. Enantiomerically Pure Amino Acids in SPPS
The decision to use a racemic amino acid versus an enantiomerically pure one is driven by the specific goals of the research. The following table summarizes the key differences, advantages, and challenges associated with each approach.
| Feature | SPPS with Enantiomerically Pure Amino Acids | SPPS with Racemic Amino Acids |
| Product | A single, well-defined peptide stereoisomer. | A mixture of diastereomers (2^n isomers, where n is the number of racemic positions). |
| Synthesis Goal | To create a specific, known peptide sequence and stereochemistry. | To generate a library of stereoisomers for screening and discovery. |
| Advantages | - Predictable product structure and properties.- Simpler purification and analysis. | - Rapid generation of stereochemical diversity.- Exploration of a larger chemical space.- Potential for discovering peptides with enhanced stability and novel conformations. |
| Challenges | - Potential for racemization as an undesirable side reaction. | - Complex product mixture requiring advanced analytical separation.- Deconvolution required to identify active components.- Potentially lower overall yield of any single desired isomer. |
| Typical Applications | - Synthesis of naturally occurring peptides.- Structure-activity relationship studies of a known peptide.- Production of a specific peptide therapeutic. | - High-throughput screening for drug discovery.- Epitope mapping.- Discovery of novel peptide ligands and inhibitors. |
Conclusion and Future Perspectives
The use of racemic amino acids in solid-phase peptide synthesis is a sophisticated strategy that moves beyond the replication of natural peptides and into the realm of combinatorial discovery. While it introduces significant complexity in terms of product mixtures and analytical challenges, the potential rewards in discovering novel peptide-based therapeutics with enhanced properties are substantial. As analytical techniques for chiral separation and high-throughput screening continue to advance, the synthesis and screening of diastereomeric peptide libraries will undoubtedly play an increasingly important role in the future of peptide science and drug development. This guide provides the foundational knowledge and practical insights for researchers to confidently embark on the synthesis and exploration of this exciting class of molecules.
References
-
Merrifield, R. B. (1985). Solid Phase Synthesis. Nobel Lecture. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
-
Wikipedia. Split-and-pool synthesis. [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid-phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Bai, S., et al. (2013). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Biomedical Chromatography, 27(10), 1234-1241. [Link]
-
Versloot, R. C. A., et al. (2023). Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores. Journal of the American Chemical Society, 145(33), 18355–18365. [Link]
-
Grant, G. A. (Ed.). (2002). Principles and Practice of Solid-Phase Peptide Synthesis. Oxford University Press. [Link]
-
Giraud, M., Cavelier, F., & Martinez, J. (2010). Evolving a Peptide: Library Platforms and Diversification Strategies. Molecules, 15(9), 6146-6184. [Link]
-
Furka, Á. (2002). The “Portioning-Mixing” (Split-Mix) Synthesis. Proceedings of the 2nd International and 18th American Peptide Symposium, 1-4. [Link]
-
ResearchGate. (n.d.). Schematic representation of the deconvolution of peptide libraries by an iterative screening approach. [Link]
-
ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides?. [Link]
-
CEM Corporation. (2024). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. [Link]
-
Tango Biosciences. (n.d.). High-Throughput Screening for Peptide Therapeutics. [Link]
-
Creative Med-Rest. (2020). Synthesis of Combinatorial Library - Split and Mix Method. [Link]
-
Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]
-
ResearchGate. (n.d.). Synthesis of combinatorial peptide libraries by the “split-and-mix” method. [Link]
-
ResearchGate. (n.d.). Separation of diastereomeric peptide by preparative HPLC. [Link]
-
Versloot, R. C. A., et al. (2023). Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores. Journal of the American Chemical Society. [Link]
-
Tran, B. Q., et al. (2023). Peptide de novo sequencing of mixture tandem mass spectra. Journal of the American Society for Mass Spectrometry. [Link]
-
Albericio, F., & Kruger, H. G. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221. [Link]
-
Gausepohl, H., & Behn, C. (2002). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Electrophoresis, 23(11), 1638-1643. [Link]
-
YouTube. (2020). Peptide racemization & Tautomerism: Advantage & difficulty & application of this idea for Ibuprofen. [Link]
-
McMurry, J. (2023). Automated Peptide Synthesis: The Merrifield Solid-Phase Method. OpenStax. [Link]
Sources
- 1. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. bachem.com [bachem.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Diastereomeric Peptides Using Fmoc-DL-o-Tyrosine
Abstract
The stereochemistry of a peptide is a critical determinant of its biological activity, conformational preference, and metabolic stability. The strategic introduction of D-amino acids into a peptide sequence can lead to profound changes in its properties, making the synthesis of diastereomeric peptides a cornerstone of modern drug discovery and chemical biology. This guide provides a comprehensive framework for the synthesis of diastereomeric peptide pairs using Fmoc-DL-o-tyrosine in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). By incorporating a racemic mixture at a single, defined position, researchers can efficiently generate a 1:1 mixture of two diastereomers, which can then be separated and characterized. This approach provides a direct comparison of the L- versus D-epimer at a specific site, offering invaluable insights into structure-activity relationships (SAR). We present detailed, field-proven protocols, the rationale behind key experimental choices, and robust analytical methods for separation and characterization.
Introduction: The Strategic Value of Diastereomeric Peptides
Peptides are increasingly vital as therapeutic agents, yet their development is often hampered by challenges such as poor proteolytic stability and low bioavailability.[1][2] One of the most effective strategies to overcome these limitations is the introduction of non-canonical amino acids, particularly D-isomers. Diastereomeric peptides, which are stereoisomers that are not mirror images, arise when a chiral center is inverted in a molecule that contains other chiral centers (such as a peptide composed of L-amino acids). These isomers often exhibit distinct biological activities, receptor binding affinities, and conformational structures.[3][4]
The controlled synthesis of diastereomers is therefore a powerful tool for:
-
Enhancing Proteolytic Resistance: Peptides containing D-amino acids are often poor substrates for proteases, leading to a longer in-vivo half-life.[5]
-
Modulating Conformation: A single D-amino acid can induce specific secondary structures, such as β-turns, which can be critical for biological function.[4]
-
Probing Receptor Interactions: Systematically replacing each L-amino acid with its D-enantiomer (an "L-to-D scan") can elucidate the stereochemical requirements for receptor binding and activity.
This application note details a straightforward and efficient method to produce a pair of diastereomeric peptides by incorporating this compound into a peptide sequence using the well-established Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[6][7]
The Synthetic Strategy: A Single Racemic Incorporation
The core of this methodology is its simplicity and efficiency. Instead of synthesizing two separate peptides, one with L-o-tyrosine and one with D-o-tyrosine, a single synthesis is performed using a racemic mixture of this compound. This results in a resin-bound peptide population that is a near 1:1 mixture of two diastereomers, differing only in the stereochemistry at the o-tyrosine position.
The subsequent cleavage from the solid support yields a crude product containing both diastereomers. Because diastereomers possess different physicochemical properties, they can be readily separated using standard chromatographic techniques, most notably reverse-phase high-performance liquid chromatography (RP-HPLC).[3][8] This approach guarantees that both isomers are subjected to identical synthesis and workup conditions, providing a clean and direct comparison of their properties.
Caption: Workflow for generating diastereomeric peptides via a single racemic incorporation.
Detailed Experimental Protocols
The following protocols are based on a 0.1 mmol synthesis scale for a model dipeptide, L-Ala-DL-o-Tyr-NH2. Adjustments may be necessary for different sequences or scales.
Materials and Reagents
| Reagent/Material | Suggested Grade/Supplier | Purpose |
| Rink Amide MBHA Resin | 100-200 mesh, ~0.5 mmol/g | Solid support for C-terminal amides |
| This compound(tBu)-OH | Peptide Synthesis Grade | Racemic amino acid building block |
| Fmoc-L-Alanine-OH | Peptide Synthesis Grade | L-amino acid building block |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Primary solvent |
| Dichloromethane (DCM) | ACS Grade | Solvent for washing |
| Piperidine | Reagent Grade | Fmoc deprotection agent |
| HBTU / HOBt / DIPEA | Peptide Synthesis Grade | Coupling reagents |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Cleavage and deprotection |
| Triisopropylsilane (TIS) | Reagent Grade | Scavenger in cleavage cocktail |
| HPLC Grade Water & Acetonitrile | HPLC Grade | Mobile phases for purification |
| Diethyl Ether (cold) | ACS Grade | Peptide precipitation |
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis process in a fritted syringe reaction vessel.
Step 1: Resin Swelling (Day 1, 1 hour)
-
Causality: Proper swelling of the polystyrene resin is critical to ensure that all functional sites are accessible for reaction, maximizing coupling efficiency.[9][10]
-
Place Rink Amide resin (200 mg, 0.1 mmol) into a 10 mL fritted syringe.
-
Add 5 mL of DMF, cap the syringe, and agitate gently (e.g., on a shaker) for 1 hour at room temperature.
-
Expel the DMF via the syringe outlet.
Step 2: First Amino Acid Coupling: this compound(tBu)-OH (Day 1, 2 hours)
-
Causality: The carboxylic acid of the incoming Fmoc-amino acid is pre-activated to form a highly reactive ester, which then readily undergoes nucleophilic attack by the free amine on the resin.[11] HBTU is an efficient and widely used onium salt-based coupling reagent.
-
In a separate vial, dissolve this compound(tBu)-OH (184 mg, 0.4 mmol, 4 eq), HBTU (151 mg, 0.4 mmol, 4 eq), and HOBt (61 mg, 0.4 mmol, 4 eq) in 2 mL of DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (139 µL, 0.8 mmol, 8 eq) to the activation mixture and vortex for 1 minute. The solution should turn yellow.
-
Immediately add the activated amino acid solution to the swollen resin.
-
Agitate for 2 hours at room temperature.
-
Expel the reaction solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
Optional Validation: Perform a Kaiser (ninhydrin) test to confirm the absence of free primary amines, indicating complete coupling.[11] A negative result (yellow beads) is desired.
Step 3: Fmoc Deprotection (Day 1, 20 minutes)
-
Causality: The Fmoc group is removed by a base-catalyzed β-elimination reaction using a secondary amine like piperidine.[6][11] The liberated dibenzofulvene byproduct has a strong UV absorbance, which can be used to monitor the reaction progress.[7]
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
Step 4: Second Amino Acid Coupling: Fmoc-L-Alanine-OH (Day 1, 2 hours)
-
Repeat the coupling procedure described in Step 2, using Fmoc-L-Alanine-OH (125 mg, 0.4 mmol, 4 eq) and the same equivalents of HBTU, HOBt, and DIPEA.
-
After 2 hours, drain and wash with DMF (5 x 5 mL).
Step 5: Final Fmoc Deprotection (Day 1, 20 minutes)
-
Perform the Fmoc deprotection as described in Step 3.
-
After the final DMF washes, wash the resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
Protocol 2: Cleavage, Precipitation, and Workup
Step 1: Cleavage from Resin (Day 2, 3 hours)
-
Causality: A strong acid, TFA, is used to cleave the bond linking the peptide to the resin and simultaneously remove acid-labile side-chain protecting groups (like the tBu on tyrosine).[9] Scavengers like TIS and water are essential to trap reactive carbocations generated during deprotection, preventing side reactions.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS. (CAUTION: Work in a fume hood and wear appropriate PPE. TFA is highly corrosive.)
-
Add 3 mL of the cleavage cocktail to the dry, resin-bound peptide in the reaction syringe.
-
Agitate gently at room temperature for 3 hours.
-
Expel the TFA solution containing the cleaved peptide into a 50 mL centrifuge tube.
-
Rinse the resin with an additional 1 mL of TFA and combine the filtrates.
Step 2: Peptide Precipitation (Day 2, 1 hour)
-
Add the TFA solution dropwise to a separate 50 mL tube containing 40 mL of ice-cold diethyl ether. A white precipitate should form immediately.
-
Incubate the tube at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the tube at ~3000 x g for 10 minutes.
-
Carefully decant the ether.
-
Wash the peptide pellet with another 20 mL of cold ether, centrifuge, and decant again.
-
Dry the white peptide pellet under a gentle stream of nitrogen.
Separation and Characterization of Diastereomers
The crude, dried peptide is a mixture of L-Ala-L-o-Tyr-NH2 and L-Ala-D-o-Tyr-NH2. These must now be separated and their identities confirmed.
Analytical & Preparative RP-HPLC
-
Principle of Separation: While diastereomers have identical mass, they differ in their three-dimensional structure. This structural difference leads to distinct interactions with the hydrophobic stationary phase (e.g., C18) of an RP-HPLC column, resulting in different retention times and allowing for their separation.[8]
-
System: A standard HPLC system with a UV detector (220 nm and 280 nm) is suitable.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 250 mm for analytical, 21.2 x 250 mm for preparative).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Procedure:
-
Dissolve the crude peptide in a small volume of 50% Acetonitrile/Water.
-
Inject a small amount onto the analytical column to determine retention times and purity.
-
Develop a shallow gradient for optimal separation (e.g., 5% to 45% B over 40 minutes).
-
Scale up the separation to a preparative column to isolate each diastereomer.
-
Collect the fractions corresponding to each peak, pool them, and lyophilize to obtain pure, isolated diastereomers.
-
Caption: Principle of RP-HPLC separation of a diastereomeric peptide mixture.
Mass Spectrometry
-
Purpose: To confirm the correct molecular weight of the synthesized peptides.
-
Method: Electrospray Ionization (ESI) Mass Spectrometry is ideal.
-
Expected Result: Both purified diastereomers will show the same mass corresponding to the protonated molecule [M+H]⁺. This confirms the correct peptide was synthesized but does not differentiate the isomers.[12][13]
Summary of Expected Data
| Parameter | Expected Result (for L-Ala-DL-o-Tyr-NH2) | Rationale |
| Crude Yield | ~70-85% | Based on initial resin loading |
| HPLC Analysis | Two major peaks with similar area | Represents the two diastereomers |
| Retention Time | Diastereomer 1: ~18 min; Diastereomer 2: ~20 min | Hypothetical values; D-isomers often elute slightly later |
| Mass (ESI-MS) | Calculated [M+H]⁺: 253.12 Da | Confirms mass of both isomers |
| Purity (Post-Prep) | >95% for each isolated diastereomer | Goal for biological assays |
Conclusion and Outlook
The incorporation of a racemic amino acid like this compound is a highly effective and resource-efficient method for generating diastereomeric peptide libraries. This approach simplifies the synthetic process and provides a robust platform for investigating the profound impact of stereochemistry on peptide function. The detailed protocols and analytical strategies presented herein offer researchers a validated workflow to explore SAR, optimize peptide drug candidates, and deepen our understanding of the molecular basis of biological recognition.
References
-
Quality Management of Diastereomeric Impurity for Complex Peptide Manufacturing: A Case Study of Corticorelin Ovine. ACS Publications.[Link]
-
Peptide Diastereomers, Separation of | Request PDF. ResearchGate.[Link]
-
β-Hairpin-Based Peptide Hydrogels: The Case of MAX1. MDPI.[Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.[Link]
-
Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores. PubMed Central.[Link]
-
Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PubMed Central.[Link]
-
Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. PubMed Central.[Link]
-
Peptide Drug Discovery: Innovative Technologies and Transformational Medicines. DigitalCommons@SHU.[Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.[Link]
-
Advances in Fmoc solid‐phase peptide synthesis. PubMed Central.[Link]
-
Analytical methodologies to assure successful peptide synthesis when utilizing polystyrene/DVB resins. ResearchGate.[Link]
-
Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores. PubMed.[Link]
-
Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation. ResearchGate.[Link]
-
Overcoming the Shortcomings of Peptide-Based Therapeutics. Taylor & Francis Online.[Link]
-
Basic procedures | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford Academic.[Link]
-
Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. PubMed Central.[Link]
-
Synthetic diastereomeric-antimicrobial peptide: antibacterial activity against multiple drug resistant clinical isolates. PubMed.[Link]
-
Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Royal Society of Chemistry.[Link]
-
HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex.[Link]
-
Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. PubMed Central.[Link]
-
Does Waters have a column to separate peptide enantiomers or peptide diastereomers? Waters Knowledge Base.[Link]
Sources
- 1. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic diastereomeric-antimicrobial peptide: antibacterial activity against multiple drug resistant clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Final Steps: A Guide to the Cleavage and Deprotection of Peptides Containing DL-o-Tyrosine
For researchers, medicinal chemists, and professionals in drug development, the successful synthesis of a peptide is a significant milestone. However, the journey from resin-bound, protected peptide to a pure, active molecule hinges on the critical final steps of cleavage and deprotection. The introduction of non-canonical amino acids, such as DL-o-tyrosine, adds a layer of complexity that necessitates a nuanced and well-understood protocol. This guide provides a comprehensive overview of the chemical principles, potential pitfalls, and detailed protocols for the effective cleavage and deprotection of peptides containing DL-o-tyrosine, empowering scientists to navigate this crucial phase with confidence.
The Fundamental Challenge: Liberating the Peptide
Solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry, relies on the use of protecting groups to prevent unwanted side reactions during chain assembly.[1] The final cleavage and deprotection step is a multi-faceted process aimed at:
-
Cleavage: Releasing the synthesized peptide from the solid support (resin).
-
Deprotection: Removing the temporary and permanent protecting groups from the amino acid side chains.
This is typically achieved simultaneously through treatment with a strong acid, most commonly trifluoroacetic acid (TFA).[2] During this process, highly reactive cationic species are generated from the protecting groups and the resin linker, which can modify nucleophilic residues such as tryptophan, methionine, and, importantly, tyrosine. To mitigate these undesired modifications, a carefully selected cocktail of "scavengers" is added to the TFA to trap these reactive intermediates.[2]
O-Tyrosine: A Unique Consideration
While the fundamental principles of cleavage and deprotection apply to all peptides, the presence of o-tyrosine, an isomer of the naturally occurring L-tyrosine (p-tyrosine), warrants special attention. The ortho-position of the hydroxyl group on the phenyl ring may introduce subtle yet significant differences in reactivity compared to its para-counterpart. While specific literature on the cleavage of o-tyrosine-containing peptides is sparse, we can extrapolate from the extensive knowledge of L-tyrosine and highlight areas requiring careful optimization.
Potential challenges associated with o-tyrosine include:
-
Steric Hindrance: The proximity of the hydroxyl group to the peptide backbone might influence the efficiency of both the cleavage from the resin and the removal of the side-chain protecting group.
-
Altered Nucleophilicity: The electronic environment of the ortho-hydroxyl group may differ from the para-hydroxyl, potentially affecting its susceptibility to side reactions like O-acylation.[3]
-
Chelation Effects: The ortho-hydroxyl group, in conjunction with the adjacent amide bond, could potentially chelate metal ions if any are present, although this is less of a concern during the acidic cleavage step.
Given these considerations, a systematic approach to optimizing the cleavage protocol is highly recommended for peptides containing DL-o-tyrosine.
Strategic Selection of Protecting Groups and Cleavage Cocktails
The success of the final cleavage is intrinsically linked to the protecting group strategy employed during synthesis. For Fmoc-based SPPS, the hydroxyl group of tyrosine is typically protected with an acid-labile group.
Common Protecting Groups for Tyrosine:
| Protecting Group | Abbreviation | Common Removal Condition | Notes |
| tert-Butyl | tBu | Strong acid (e.g., TFA) | Widely used in Fmoc chemistry.[4] |
| Benzyl | Bzl | Strong acid (e.g., HF, TFMSA) | More common in Boc chemistry; partially labile to TFA. |
| 2-Bromobenzyloxycarbonyl | 2-Br-Z | Strong acid (e.g., HF) | Offers greater stability to TFA compared to Bzl.[4] |
The choice of cleavage cocktail is dictated by the composition of the peptide, particularly the presence of other sensitive amino acids.
Recommended Cleavage Cocktails:
| Reagent Cocktail | Composition (v/v) | Application Notes |
| Standard TFA/TIS/H₂O | TFA (95%), Triisopropylsilane (2.5%), Water (2.5%) | A general-purpose, low-odor cocktail suitable for many peptides. TIS is an excellent scavenger for carbocations. |
| Reagent K | TFA (82.5%), Water (5%), Phenol (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%) | A robust and widely used cocktail for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.[5] |
| Reagent B | TFA (88%), Phenol (5%), Water (5%), Triisopropylsilane (2%) | An "odorless" alternative to cocktails containing thiols, particularly useful when trityl-based protecting groups are present.[5] |
For peptides containing DL-o-tyrosine, starting with the standard TFA/TIS/H₂O cocktail is a prudent approach. If analysis of the crude peptide reveals incomplete deprotection or significant side products, moving to a more potent mixture like Reagent K may be necessary.
Experimental Protocols
Pre-Cleavage Preparation
Objective: To prepare the peptide-resin for efficient cleavage.
Protocol:
-
Place the dry peptide-resin in a suitable reaction vessel (e.g., a fritted glass funnel or a round-bottom flask).
-
Wash the resin extensively with dichloromethane (DCM) (3 x resin volume) to remove any residual DMF and to swell the resin.
-
Perform a final wash with methanol (3 x resin volume) to shrink the resin, which can aid in the removal of trapped impurities.
-
Dry the resin thoroughly under high vacuum for at least 4 hours, or preferably overnight, over KOH.
Global Cleavage and Deprotection Protocol (TFA/TIS/H₂O)
Objective: To cleave the peptide from the resin and remove side-chain protecting groups.
Materials:
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether (Et₂O)
-
Dichloromethane (DCM)
-
Peptide-resin
Safety Precaution: TFA is a highly corrosive and volatile acid. All procedures involving TFA must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Protocol:
-
To the dried peptide-resin (e.g., 100 mg) in a round-bottom flask, add the freshly prepared cleavage cocktail (e.g., 2 mL of TFA/TIS/H₂O 95:2.5:2.5 v/v).
-
Stir the suspension at room temperature for 2-4 hours. The optimal time should be determined empirically for each peptide.
-
Filter the resin through a fritted funnel and collect the filtrate.
-
Wash the resin with a small volume of fresh TFA (e.g., 0.5 mL) and then with DCM (e.g., 1 mL) to ensure complete recovery of the cleaved peptide.[2]
-
Combine all filtrates.
-
Concentrate the TFA solution under a gentle stream of nitrogen or by rotary evaporation to a small volume (approximately 0.5 mL).
-
Precipitate the crude peptide by adding the concentrated TFA solution dropwise to a centrifuge tube containing cold diethyl ether (e.g., 10 mL).
-
Centrifuge the mixture (e.g., at 3000 rpm for 5 minutes) to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers and organic-soluble impurities.
-
After the final wash, dry the crude peptide pellet under vacuum.
Troubleshooting and Optimization
The successful cleavage of peptides containing DL-o-tyrosine may require some optimization. Below are common issues and suggested solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | - Insufficient reaction time.- Steric hindrance from the o-tyrosine residue.- Inefficient cleavage cocktail. | - Increase the cleavage reaction time (e.g., in 1-hour increments) and monitor by LC-MS.- Consider using a stronger cleavage cocktail, such as Reagent K.[5]- Perform a second cleavage on the precipitated peptide.[6] |
| Presence of Side Products | - Inadequate scavenging of reactive cations.- O-acylation of the o-tyrosine hydroxyl group. | - Increase the concentration of scavengers (e.g., TIS) in the cleavage cocktail.- Ensure the use of a high-quality, fresh cleavage cocktail.- If O-acylation is suspected, treatment with a mild base post-cleavage may be attempted, though this requires careful optimization to avoid other side reactions. |
| Peptide Insolubility | - Aggregation of the unprotected peptide.[6] | - Attempt to dissolve the peptide in different solvents such as 50% acetic acid, or solvents containing chaotropic agents.[6]- Lyophilize the peptide from an acidic solution (e.g., 0.1% TFA in water/acetonitrile) to obtain a fluffy powder that is easier to dissolve. |
Post-Cleavage Analysis
It is imperative to analyze the crude peptide to assess the efficiency of the cleavage and deprotection process.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired peptide and identify any major side products or incompletely deprotected species.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the crude peptide and to guide the purification strategy.
A comparison of the expected and observed molecular weights can provide direct evidence of successful deprotection of the o-tyrosine side chain.
Conclusion
The cleavage and deprotection of peptides containing DL-o-tyrosine is a critical process that demands careful attention to detail. While the principles established for L-tyrosine provide a strong foundation, the unique structural characteristics of the ortho-isomer necessitate a thoughtful and potentially empirical approach to protocol optimization. By understanding the underlying chemistry, selecting the appropriate cleavage cocktail, and performing diligent post-cleavage analysis, researchers can successfully liberate their target peptides and proceed with their downstream applications.
References
-
Li, X., et al. (2022). A novel tyrosine hyperoxidation enables selective peptide cleavage. Chemical Science, 13(3), 735-741. [Link]
-
Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]
-
aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Miranda, L. P., & Alewood, P. F. (2014). Some mechanistic aspects on Fmoc solid phase peptide synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69. [Link]
-
ResearchGate. Insoluble peptide after deprotection and cleavage?. [Link]
-
Alvarez Dorta, D., et al. (2022). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Society Reviews, 51(15), 6549-6591. [Link]
-
Aapptec Peptides. Amino Acid Sidechain Deprotection. [Link]
-
ResearchGate. Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS?. [Link]
- Google Patents. US3538070A - Protective groups for the hydroxyl group of tyrosine during peptide synthesis.
-
Subiros-Funosas, R., et al. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Green Chemistry. [Link]
-
Muzaffar-ur-Rehman, M., et al. (2018). Side reactions in peptide synthesis: An overview. Journal of Pharmaceutical Sciences and Research, 10(7), 1686-1694. [Link]
-
Dong, S., et al. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. Angewandte Chemie International Edition, 55(16), 4961-4965. [Link]
-
Yamashiro, D., & Li, C. H. (1973). Protection of Tyrosine in Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 38(3), 591-592. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-peptides.com [creative-peptides.com]
- 5. peptide.com [peptide.com]
- 6. Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Analytical Characterization of Fmoc-DL-o-Tyrosine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the analytical methods for the comprehensive characterization of N-α-(9-Fluorenylmethoxycarbonyl)-DL-ortho-tyrosine (Fmoc-DL-o-tyrosine). As a crucial building block in peptide synthesis and drug discovery, verifying its identity, purity, and stereochemistry is paramount. This guide presents field-proven protocols and theoretical justifications for a multi-modal analytical approach, encompassing High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Chiral Separation techniques. Each section is designed to be a self-validating system, ensuring researchers can confidently implement these methods for quality control and research applications.
Introduction: The Significance of this compound Characterization
This compound is a derivative of the non-proteinogenic amino acid o-tyrosine, where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc protecting group is fundamental in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to a growing peptide chain under mild basic conditions. The ortho-position of the hydroxyl group on the phenyl ring, as opposed to the para-position in the canonical L-tyrosine, imparts unique conformational properties to peptides, making it a valuable tool in medicinal chemistry for designing novel therapeutics.
Given its role as a precursor, the purity and structural integrity of this compound are critical. Impurities can lead to the formation of deletion sequences or other modified peptides, complicating purification and potentially altering the biological activity of the final product. Furthermore, as a racemic mixture (DL), understanding the enantiomeric composition is often necessary for stereospecific applications. This guide provides a robust analytical framework to ensure the quality of this compound.
Purity and Identity Confirmation: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)
Reverse-phase HPLC (RP-HPLC) is the cornerstone for assessing the purity of Fmoc-protected amino acids. The hydrophobic nature of the Fmoc group makes these compounds well-suited for separation on C18 columns. Coupling HPLC with mass spectrometry provides an unambiguous confirmation of the compound's identity by providing molecular weight information.
The "Why": Causality Behind Method Selection
-
RP-HPLC: The nonpolar fluorenyl group and the phenyl ring of tyrosine have a strong affinity for the nonpolar stationary phase (e.g., C18), while the more polar carboxyl and hydroxyl groups interact with the polar mobile phase. By gradually increasing the organic solvent content in the mobile phase (gradient elution), we can effectively separate this compound from more polar impurities (which elute earlier) and less polar impurities (which elute later).
-
UV Detection: The fluorenyl group of the Fmoc moiety is a strong chromophore, typically exhibiting maximum absorbance around 265 nm and 301 nm. This allows for highly sensitive detection and quantification.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) is a soft ionization technique ideal for analyzing thermally labile molecules like Fmoc-amino acids. It allows for the protonation or deprotonation of the analyte in the gas phase, enabling the determination of its molecular weight with high accuracy. LC-ESI-MS is particularly powerful for identifying and quantifying impurities.[1]
Experimental Workflow: HPLC-MS Analysis
Caption: Workflow for HPLC-MS analysis of this compound.
Detailed Protocol: RP-HPLC-MS
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a 1:1 mixture of acetonitrile (ACN) and water.
-
Dilute the stock solution to a working concentration of 50-100 µg/mL using the initial mobile phase composition.
-
Filter the final solution through a 0.22 µm syringe filter before injection.[2]
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18, 4.6 x 150 mm, 3.5 µm | Standard for hydrophobic compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier for reverse-phase. |
| Gradient | 30-95% B over 20 min | A broad gradient ensures elution of the main peak and any potential impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times. |
| Injection Vol. | 10 µL | |
| UV Detection | 265 nm | High absorbance wavelength for the Fmoc group. |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for this molecule. |
| MS Scan Range | m/z 100-1000 | Covers the expected molecular ion and potential fragments. |
-
Data Analysis and Expected Results:
-
Purity: The purity is determined by the area percentage of the main peak in the UV chromatogram. A purity of ≥98% is common for high-quality reagents.[3]
-
Identity: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.
-
Molecular Formula of this compound: C₂₄H₂₁NO₅
-
Molecular Weight: 403.43 g/mol
-
Expected [M+H]⁺: m/z 404.14
-
-
Structural Elucidation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
The "Why": Probing the Atomic Framework
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The integration of the signals corresponds to the ratio of protons. Key regions include the aromatic protons of the Fmoc and tyrosine moieties, the aliphatic protons of the tyrosine backbone, and the characteristic protons of the Fmoc group.
-
¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms. The chemical shifts are indicative of the functional groups (e.g., carbonyl, aromatic, aliphatic carbons).
Detailed Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). DMSO-d₆ is often preferred due to its ability to dissolve a wide range of compounds and the presence of exchangeable protons (e.g., -OH, -COOH).
-
-
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
-
Data Acquisition:
-
Acquire standard ¹H and ¹³C{¹H} spectra. Additional experiments like DEPT-135 can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Expected Chemical Shifts
The following table provides approximate ¹H and ¹³C chemical shifts. Actual values may vary slightly depending on the solvent and concentration.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Fmoc - Aromatic | 7.8-7.9 (d), 7.6-7.7 (d), 7.3-7.4 (m) | 143-144, 141, 127-128, 125, 120 |
| Tyrosine - Aromatic | 6.7-7.2 (m) | 155-156 (C-OH), 130-131, 122-123, 116-117 |
| Fmoc - CH, CH₂ | 4.2-4.4 (m) | 66-67 (CH₂), 47 (CH) |
| Tyrosine - α-CH | ~4.5 (m) | 55-57 |
| Tyrosine - β-CH₂ | ~3.0 (m) | 36-38 |
| Carboxyl - COOH | >10 (br s, in DMSO-d₆) | 172-174 |
Data is synthesized based on typical values for Fmoc-amino acids and tyrosine derivatives.[4][5][6]
Functional Group Identification: FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The "Why": Vibrational Fingerprinting
Each functional group (e.g., C=O, O-H, N-H, C-H) vibrates at a characteristic frequency. An FTIR spectrum provides a "fingerprint" of the molecule, confirming the presence of key structural components.
Experimental Workflow: FTIR Analysis
Caption: Workflow for FTIR analysis of this compound.
Detailed Protocol and Expected Absorptions
-
Sample Preparation:
-
No specific preparation is needed for Attenuated Total Reflectance (ATR)-FTIR. A small amount of the solid powder is placed directly on the ATR crystal.
-
Alternatively, a KBr pellet can be prepared.
-
-
Data Acquisition:
-
Scan the sample typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Expected Characteristic IR Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~3300 | N-H stretch | Urethane |
| ~3060 | C-H stretch | Aromatic |
| ~2950 | C-H stretch | Aliphatic |
| ~1720-1740 | C=O stretch | Urethane carbonyl |
| ~1690-1710 | C=O stretch | Carboxylic acid carbonyl |
| 1600, 1480, 1450 | C=C stretch | Aromatic rings |
| ~1520 | N-H bend | Amide II (from urethane) |
| ~1250 | C-O stretch | Phenol, Carboxylic acid |
These values are based on characteristic infrared absorption frequencies for the respective functional groups.[7]
Enantiomeric Purity: Chiral Separation
Since the starting material is a racemic mixture of D and L enantiomers, a chiral separation method is necessary to resolve and quantify each stereoisomer. This is particularly important if the final application requires a specific enantiomer. Chiral HPLC is the most common technique for this purpose.
The "Why": Differentiating Mirror Images
Enantiomers have identical physical properties in an achiral environment. To separate them, a chiral environment is required. This is achieved by using a Chiral Stationary Phase (CSP) in HPLC. The CSP interacts differently with each enantiomer, leading to different retention times. Macrocyclic glycopeptides, such as teicoplanin, are effective CSPs for the separation of underivatized amino acids and their derivatives.[8][9][10]
Detailed Protocol: Chiral HPLC
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in the mobile phase or a suitable solvent like methanol or ethanol.
-
Filter the solution through a 0.22 µm syringe filter.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Chiral Column | e.g., Astec® CHIROBIOTIC® T, 5 µm, 4.6 x 250 mm | Teicoplanin-based CSP known for separating amino acid enantiomers.[9][10] |
| Mobile Phase | Isocratic mixture of Ethanol and a buffer (e.g., 10 mM Ammonium Acetate in Water, pH 6.0) | The ratio of organic modifier to buffer is optimized to achieve baseline separation. |
| Flow Rate | 0.5 - 1.0 mL/min | |
| Column Temp. | 25 °C | Temperature can influence chiral recognition. |
| Injection Vol. | 5-10 µL | |
| UV Detection | 265 nm |
-
Data Analysis and Expected Results:
-
The chromatogram should show two baseline-separated peaks corresponding to the D- and L-enantiomers.[11] For a racemic mixture, the peak areas should be approximately equal (50:50 ratio).
-
Conclusion
The analytical methods detailed in this application note provide a comprehensive framework for the characterization of this compound. By employing a combination of HPLC-MS for purity and identity, NMR for structural confirmation, FTIR for functional group analysis, and chiral HPLC for enantiomeric resolution, researchers can ensure the quality, consistency, and suitability of this critical reagent for its intended applications in peptide synthesis and drug development. Adherence to these protocols will provide a self-validating system, bolstering confidence in research outcomes and manufacturing processes.
References
- ACS Publications. (2026). Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. Organic Process Research & Development.
- Chem-Impex. Fmoc-O-allyl-D-tyrosine.
- JASCO Inc. (2024). Analysis of Primary and Secondary Amino Acids by Online Pre-Column Derivatization with Ortho-Ohthalaldehyde (OPA) and 9-Fluorenylmethyl Chloroformate (FMOC)
- Sigma-Aldrich. DL-o-Tyrosine.
- Chem-Impex. Fmoc-3,5-diiodo-L-tyrosine.
- ResearchGate. (a)
- ResearchGate. Chiral analysis of β‐alanyl‐d,l‐tyrosine and its derivatives and estimation of binding constants of their complexes with 2‐hydroxypropyl‐β‐cyclodextrin by capillary electrophoresis.
- Agilent. (2010). Analysis of Amino Acids by HPLC.
- ERA: Education & Research Archive. Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids.
- DiMarco, T., & Giulivi, C. (2007). Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples. Mass Spectrometry Reviews, 26(1), 108-20.
- Byler, D. M., & Susi, H. (1995). Fourier transform infrared difference study of tyrosineD oxidation and plastoquinone QA reduction in photosystem II. Biochemistry, 34(26), 8237-45.
- ResearchGate. FTIR spectra of (a)
- Sigma-Aldrich.
- ResearchGate.
- Benchchem.
- Chromatography Today. (2015).
- nmrsim's documentation.
- Biological Magnetic Resonance Bank. BMRB entry bmse000051 - L-Tyrosine.
Sources
- 1. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jascoinc.com [jascoinc.com]
- 3. chemimpex.com [chemimpex.com]
- 4. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 5. Demo: Simulation of Tyrosine NMR Spectrum — nmrsim 0.6.0 documentation [nmrsim.readthedocs.io]
- 6. bmse000051 L-Tyrosine at BMRB [bmrb.io]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Leveraging Fmoc-DL-o-tyrosine to Interrogate Protein Structure and Function
Introduction: Unveiling Cellular Processes with a Marker of Oxidative Stress
In the intricate landscape of cellular biology, post-translational modifications (PTMs) of proteins serve as a critical regulatory language, dictating protein function, localization, and interaction networks. Among the myriad of modifications, the oxidation of amino acid residues is a hallmark of oxidative stress, a condition implicated in a vast array of pathologies, from neurodegenerative diseases to cancer. Tyrosine, with its reactive phenol group, is a primary target for reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to the formation of isomers such as 3-nitrotyrosine and, notably, ortho-tyrosine (o-tyrosine).[1] Unlike the canonical para-tyrosine (p-tyrosine) encoded by the genetic code, o-tyrosine is a direct byproduct of hydroxyl radical-mediated oxidation of phenylalanine.[1] Its presence in proteins is, therefore, a reliable biomarker of oxidative damage.
The ability to site-specifically incorporate o-tyrosine into peptides and proteins provides researchers with a powerful tool to investigate the structural and functional consequences of this oxidative modification.[1] By using Fmoc-DL-o-tyrosine in solid-phase peptide synthesis (SPPS), scientists can create bespoke peptides that mimic oxidatively damaged proteins. These synthetic probes are invaluable for a range of applications, including the study of protein-protein interactions, enzyme kinetics, and the elucidation of signaling pathways affected by oxidative stress. This guide provides a comprehensive overview and detailed protocols for the use of this compound in protein research, empowering researchers to explore the nuanced roles of oxidative modifications in health and disease.
Physicochemical Properties: o-Tyrosine vs. p-Tyrosine
The subtle shift in the position of the hydroxyl group on the phenyl ring from the para to the ortho position introduces significant changes in the physicochemical properties of the amino acid. These differences are fundamental to the utility of o-tyrosine as a research tool.
| Property | p-Tyrosine (Canonical) | o-Tyrosine (Oxidative Marker) | Significance in Protein Studies |
| Structure | Hydroxyl group at position 4 | Hydroxyl group at position 2 | Alters side-chain geometry, hydrogen bonding potential, and steric interactions within the protein structure.[1] |
| pKa of Phenolic Hydroxyl | ~10.1 | ~9.8 | The lower pKa of o-tyrosine can affect its ionization state at physiological pH, influencing electrostatic interactions and the potential to act as a proton donor/acceptor in enzymatic reactions. |
| Redox Potential | Higher | Lower | The altered redox potential can impact the role of the tyrosine residue in electron transfer processes within proteins.[2] |
| Fluorescence | Emission max ~305 nm | Emission max ~325 nm | The distinct fluorescence properties can be leveraged for biophysical studies, such as fluorescence resonance energy transfer (FRET) to probe protein conformation and interactions.[2] |
Part 1: Synthesis of o-Tyrosine-Containing Peptides via Fmoc-SPPS
Solid-phase peptide synthesis (SPPS) using 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry is the standard method for producing synthetic peptides.[3] The incorporation of this compound follows the general principles of this methodology, with careful consideration of coupling conditions to ensure efficient incorporation.
Diagram of the Fmoc-SPPS Cycle for o-Tyrosine Incorporation
Caption: Fmoc-SPPS cycle for incorporating this compound.
Detailed Protocol: Manual Solid-Phase Synthesis of an o-Tyrosine Peptide
This protocol outlines the manual synthesis of a model peptide containing o-tyrosine.
Materials and Reagents:
-
Resin: Wang resin or Rink Amide resin (depending on desired C-terminus: acid or amide).
-
Fmoc-protected amino acids: Standard amino acids and this compound.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Deprotection Reagent: 20% (v/v) piperidine in DMF.
-
Coupling Reagents:
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).
-
Hydroxybenzotriazole (HOBt).
-
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing Solvents: DMF, DCM, Methanol.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water. Caution: TFA is highly corrosive.
-
Precipitation Solvent: Cold diethyl ether.
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.
-
Analysis: Mass spectrometer (e.g., ESI-MS or MALDI-TOF).
Step-by-Step Methodology:
-
Resin Swelling:
-
Place the resin in a reaction vessel.
-
Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.[4]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.[4]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (Incorporation of this compound):
-
In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours. Note: Longer coupling times may be necessary for this unnatural amino acid.
-
Causality: HBTU and HOBt are used to form an active ester of the Fmoc-amino acid, which readily reacts with the free amine on the growing peptide chain. DIPEA acts as a non-nucleophilic base to facilitate the reaction.[5]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.
-
-
Monitoring the Coupling Reaction (Optional but Recommended):
-
Perform a Kaiser test or a chloranil test on a small sample of the resin beads. A negative result (e.g., yellow beads for the Kaiser test) indicates a complete coupling reaction. If the test is positive, the coupling step should be repeated.
-
-
Repeat the Cycle:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
-
Final Deprotection and Cleavage:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
-
Wash the resin with DMF, followed by DCM, and then dry the resin under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.
-
Causality: The strong acid TFA cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups. TIS is a scavenger that quenches reactive cations generated during this process, preventing side reactions.
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by RP-HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized peptide using mass spectrometry. The observed mass should correspond to the calculated mass of the o-tyrosine-containing peptide.
-
Part 2: Applications of o-Tyrosine-Containing Peptides in Protein Research
Probing Protein-Protein Interactions in Oxidative Stress
Many signaling pathways are regulated by protein-protein interactions mediated by specific recognition domains. Oxidative damage to key residues in these interaction motifs can disrupt or aberrantly modulate these interactions. Peptides containing o-tyrosine can be used to investigate how oxidative stress affects these binding events.
Application Example: Investigating SH2 Domain Binding
Src Homology 2 (SH2) domains are protein modules that typically bind to phosphotyrosine (pTyr) residues within specific sequence contexts, playing a crucial role in signal transduction.[6] It has been shown that 3-nitrotyrosine can sometimes mimic phosphotyrosine, leading to aberrant signaling.[7] o-Tyrosine, with its altered geometry and electronic properties, can be used to probe the specificity and promiscuity of SH2 domain binding under conditions mimicking oxidative stress.
Protocol: Competitive ELISA for SH2 Domain Binding
-
Plate Coating:
-
Coat a 96-well microplate with a recombinant SH2 domain protein (e.g., 1-5 µg/mL in PBS) overnight at 4°C.[8]
-
-
Blocking:
-
Wash the plate with PBST (PBS with 0.05% Tween-20).
-
Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBST) for 1-2 hours at room temperature.[8]
-
-
Competition Assay:
-
Prepare a series of dilutions of your synthetic o-tyrosine-containing peptide and a corresponding control p-tyrosine peptide.
-
In a separate plate, pre-incubate a fixed concentration of a biotinylated p-tyrosine peptide (known to bind the SH2 domain) with the different concentrations of the competitor peptides (o-tyrosine and p-tyrosine peptides) for 30 minutes.
-
Add the pre-incubated mixtures to the SH2 domain-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate thoroughly with PBST.
-
Add streptavidin-HRP conjugate and incubate for 1 hour.
-
Wash the plate again.
-
Add a TMB substrate solution and incubate until a blue color develops.
-
Stop the reaction with sulfuric acid and read the absorbance at 450 nm.
-
-
Data Analysis:
-
Plot the absorbance against the log of the competitor peptide concentration.
-
Determine the IC50 value for each peptide. A lower IC50 for the o-tyrosine peptide would suggest that it can effectively compete with the p-tyrosine peptide for binding to the SH2 domain, indicating a potential for aberrant signaling under oxidative stress.
-
Investigating Enzyme Kinetics and Substrate Specificity
The incorporation of o-tyrosine into a peptide substrate can be used to assess how oxidative damage affects enzyme activity and recognition.
Application Example: Studying Protein Tyrosine Phosphatase (PTP) Activity
PTPs are enzymes that remove phosphate groups from phosphotyrosine residues.[9] The ability of a PTP to dephosphorylate a substrate can be exquisitely sensitive to the local environment of the pTyr residue.
Protocol: PTP Enzyme Kinetics Assay
-
Synthesize Substrates:
-
Synthesize a phosphopeptide substrate containing o-tyrosine adjacent to the phosphotyrosine residue.
-
Synthesize a control phosphopeptide with the canonical p-tyrosine sequence.
-
-
Enzyme Assay:
-
Set up a series of reactions containing a fixed concentration of a recombinant PTP and varying concentrations of the synthetic peptide substrates in a suitable assay buffer.[9]
-
Incubate the reactions at 37°C.
-
At various time points, stop the reaction (e.g., by adding a PTP inhibitor).
-
-
Detection of Dephosphorylation:
-
Measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.[9]
-
-
Data Analysis:
-
Plot the initial reaction velocities against the substrate concentrations.
-
Determine the Michaelis-Menten kinetic parameters (Km and Vmax) for each peptide substrate.
-
A significant change in Km or Vmax for the o-tyrosine-containing peptide will indicate that oxidative modification near the phosphorylation site affects substrate binding and/or catalytic turnover.
-
Analyzing Structural Changes in Peptides and Proteins
The introduction of an o-tyrosine residue can perturb the local conformation of a peptide or protein. These structural changes can be monitored using biophysical techniques.
Protocol: Circular Dichroism (CD) Spectroscopy
-
Sample Preparation:
-
Dissolve the purified o-tyrosine and p-tyrosine peptides in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.
-
-
CD Measurement:
-
Acquire CD spectra in the far-UV region (e.g., 190-260 nm) using a CD spectrometer.
-
Record the spectra at a controlled temperature (e.g., 25°C).
-
-
Data Analysis:
-
Compare the CD spectra of the o-tyrosine and p-tyrosine peptides.
-
Differences in the spectra, particularly in the regions characteristic of secondary structures (e.g., alpha-helix, beta-sheet), will indicate that the incorporation of o-tyrosine induces a conformational change in the peptide.[10]
-
Diagram of a Signaling Pathway Perturbed by o-Tyrosine
Caption: Perturbation of SH2 domain signaling by o-tyrosine formation.
Conclusion and Future Perspectives
The site-specific incorporation of this compound into synthetic peptides offers a robust and versatile platform for dissecting the roles of oxidative stress in a multitude of biological processes. The protocols and applications detailed in this guide provide a framework for researchers to design and execute experiments that can yield profound insights into the structural and functional consequences of tyrosine oxidation. As our understanding of the "oxidative PTM code" continues to grow, the use of custom-synthesized peptides containing o-tyrosine and other modified amino acids will undoubtedly be at the forefront of research into the molecular basis of oxidative stress-related diseases and the development of novel therapeutic strategies.
References
-
Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis. (n.d.). PMC. [Link]
-
Silva, J. P., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein & Peptide Letters, 20(6), 640-649. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). [Link]
-
Proteomics. (n.d.). Wikipedia. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). [Link]
-
Tyrosine O-GalNAc Alters the Conformation and Proteolytic Susceptibility of APP Model Glycopeptides. (n.d.). PMC. [Link]
-
Comprehensive Determination of Protein Tyrosine pKa Values for Photoactive Yellow Protein Using Indirect 13C NMR Spectroscopy. (n.d.). PMC. [Link]
-
Nitrotyrosine mimics phosphotyrosine binding to the SH2 domain of the src family tyrosine kinase lyn. (2001). The Journal of biological chemistry, 276(33), 30978–30983. [Link]
-
The Importance of Being Tyrosine: Lessons in Molecular Recognition from Minimalist Synthetic Binding Proteins. (n.d.). NIH. [Link]
-
Molnar, G. A., et al. (2014). Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress. Free radical biology & medicine, 69, 371–381. [Link]
-
Methods to Characterise Enzyme Kinetics with Biological and Medicinal Substrates: The Case of Alkaline Phosphatase. (2020). Chemistry, 2(4), 931-955. [Link]
-
Identifying Protein-protein Interaction Sites Using Peptide Arrays. (2014). Journal of visualized experiments : JoVE, (93), 51703. [Link]
-
Competition between bound and free peptides in an ELISA-based procedure that assays peptides derived from protein digests. (2006). BMC immunology, 7, 12. [Link]
-
Bhattacharjee, S., et al. (2003). Influence of Tyrosine on the Electronic Circular Dichroism of Helical Peptides. The Journal of Physical Chemistry B, 107(33), 8682–8688. [Link]
-
Phosphotyrosine couples peptide binding and SHP2 activation via a dynamic allosteric network. (n.d.). PMC. [Link]
-
Enzyme kinetic characterization of protein tyrosine phosphatases. (2001). The Journal of biological chemistry, 276(33), 30978–30983. [Link]
-
Analysis of peptides and proteins containing nitrotyrosine by matrix-assisted laser desorption/ionization mass spectrometry. (2001). Journal of the American Society for Mass Spectrometry, 12(3), 318–328. [Link]
-
Basic procedures. (n.d.). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. [Link]
-
Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. (2021). Organic Letters, 23(17), 6826–6830. [Link]
-
The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. (n.d.). PMC. [Link]
-
O-tert-Butyltyrosine, an NMR tag for high-molecular-weight systems and measurements of submicromolar ligand binding affinities. (n.d.). SciSpace. [Link]
-
(SPPS) Loading rate decreased on Fmoc quantification? (n.d.). ResearchGate. [Link]
-
A Novel Click Chemistry-based Peptide ELISA Protocol: Development and Technical Evaluation. (2022). [Link]
-
Selective labeling of tyrosine residues in proteins: insights from PTAD labeling and tandem mass spectrometry analysis. (n.d.). Molecular Omics. [Link]
-
Quantitative proteomics. (n.d.). Wikipedia. [Link]
-
Peptide-ELISA Protocol. (n.d.). [Link]
-
Effect of Tyrosine-Containing Self-Assembling β-Sheet Peptides on Macrophage Polarization and Inflammatory Response. (n.d.). ACS Applied Materials & Interfaces. [Link]
-
Fundamentals of peptide and protein mass spectrometry. (2013). YouTube. [Link]
-
Enzyme Kinetics- Determination of the Kinetic Parameters for Tyrosinase. (2018). Odinity. [Link]
-
Comprehensive Determination of Protein Tyrosine pKa Values for Photoactive Yellow Protein Using Indirect 13C NMR Spectroscopy. (2008). Journal of the American Chemical Society, 130(37), 12224–12225. [Link]
-
NMR Structure Determinations of Small Proteins Using only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample. (2021). International Journal of Molecular Sciences, 22(3), 1409. [Link]
-
Montalibet, J., et al. (2005). Protein tyrosine phosphatase: enzymatic assays. Methods (San Diego, Calif.), 35(1), 2–8. [Link]
-
Tyrosine Phosphorylation of the Lyn Src Homology 2 (SH2) Domain Modulates Its Binding Affinity and Specificity. (n.d.). PMC. [Link]
-
Defining the Role of Tyrosine and Rational Tuning of Oxidase Activity by Genetic Incorporation of Unnatural Tyrosine Analogs. (2015). Journal of the American Chemical Society, 137(1), 498–503. [Link]
-
Proteins with SH2 or PTB domains that interact with Receptor Tyrosine Kinases. (2017). YouTube. [Link]
-
Understanding and applying tyrosine biochemical diversity. (2014). The FEBS journal, 281(5), 1331–1342. [Link]
-
Characterization and Identification of Dityrosine Cross-Linked Peptides Using Tandem Mass Spectrometry. (2017). Analytical Chemistry, 89(10), 5434–5441. [Link]
-
Specificity and regulation of phosphotyrosine signaling through SH2 domains. (n.d.). PMC. [Link]
-
Defining the Role of Tyrosine and Rational Tuning of Oxidase Activity by Genetic Incorporation of Unnatural Tyrosine Analogs. (n.d.). PubMed Central. [Link]
-
Phenylalanine. (n.d.). Wikipedia. [Link]
Sources
- 1. Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. chempep.com [chempep.com]
- 6. Phosphotyrosine couples peptide binding and SHP2 activation via a dynamic allosteric network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrotyrosine mimics phosphotyrosine binding to the SH2 domain of the src family tyrosine kinase lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 9. Protein tyrosine phosphatase: enzymatic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sci-Hub. Influence of Tyrosine on the Electronic Circular Dichroism of Helical Peptides / The Journal of Physical Chemistry B, 2003 [sci-hub.red]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency of Fmoc-DL-o-Tyrosine in SPPS
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-DL-o-tyrosine. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of incorporating this sterically hindered amino acid into your peptide sequences.
Introduction: The Challenge of ortho-Tyrosine
The incorporation of non-canonical amino acids is a powerful strategy for modulating the pharmacological properties of peptides. ortho-Tyrosine (o-Tyr), an isomer of the naturally occurring L-tyrosine, is of significant interest due to its potential to introduce unique structural constraints and biological activities. However, its successful incorporation into a growing peptide chain via Fmoc-SPPS is often hampered by low coupling efficiencies. This guide will dissect the underlying reasons for these difficulties and provide actionable solutions.
The primary challenge stems from the steric hindrance imposed by the hydroxyl group at the ortho position of the phenyl ring.[1] This proximity to the peptide backbone can impede the approach of the activated carboxyl group of the incoming Fmoc-o-tyrosine to the deprotected N-terminal amine of the resin-bound peptide, slowing down the kinetics of amide bond formation.[2] Furthermore, the use of a racemic mixture (DL-o-tyrosine) introduces additional complexities that will be addressed.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound coupling reaction failing or showing low efficiency?
A1: Several factors can contribute to the poor coupling of this compound:
-
Steric Hindrance: As mentioned, the ortho-hydroxyl group creates significant steric bulk, which is the most common reason for inefficient coupling.[2]
-
Inadequate Activation: Standard coupling reagents may not be sufficiently reactive to overcome the steric barrier.
-
Peptide Aggregation: The growing peptide chain, particularly if it contains other hydrophobic residues, can aggregate on the solid support, making the N-terminus inaccessible.[3]
-
Side-Chain Reactivity: Although less reactive than the alpha-amino group, the phenolic hydroxyl group of o-tyrosine can potentially undergo side reactions if not properly managed, though this is less common under standard coupling conditions with appropriate protection.[4]
-
Racemate Effects: While not directly impacting the chemical reaction of a single enantiomer, the presence of both D and L isomers can sometimes complicate purification and analysis.
Q2: Should I protect the side-chain hydroxyl group of o-tyrosine?
A2: Yes, it is highly recommended to protect the hydroxyl group of o-tyrosine. An unprotected hydroxyl group can act as a nucleophile and react with the activated amino acids, leading to side products and reduced yield of the desired peptide.[4] The tert-butyl (tBu) group is a commonly used and effective protecting group for the tyrosine side chain in Fmoc chemistry.[5]
Q3: What are the best coupling reagents for this compound?
A3: For sterically hindered amino acids like o-tyrosine, more potent in-situ activating reagents are necessary.[6] Carbodiimide-based reagents like DCC or DIC alone are often insufficient. Aminium/uronium salts such as HATU , HBTU , and HCTU , or phosphonium salts like PyBOP and PyAOP , are highly recommended.[7] These reagents form highly reactive esters that can significantly improve coupling efficiency.[8]
Q4: How can I monitor the coupling efficiency of this compound?
A4: The Kaiser test (ninhydrin test) is a common qualitative method to detect the presence of free primary amines on the resin after a coupling step.[9] A positive result (blue color) indicates incomplete coupling. For sequences where the N-terminal amino acid is a secondary amine (like proline), the chloranil or isatin tests are more appropriate.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving low coupling efficiency with this compound.
Problem 1: Incomplete Coupling Detected (Positive Kaiser Test)
Root Cause Analysis and Solutions:
-
Insufficient Reagent Activity: Your current coupling reagent may not be potent enough.
-
Solution: Switch to a more powerful activating reagent. A comparison of commonly used reagents for difficult couplings is provided in the table below.
-
| Coupling Reagent | Class | Key Features |
| HATU | Aminium/Uronium Salt | Highly reactive, often the reagent of choice for hindered couplings.[8] |
| HBTU/HCTU | Aminium/Uronium Salt | Effective and commonly used alternatives to HATU.[10] |
| PyBOP | Phosphonium Salt | Excellent for minimizing racemization and effective for hindered couplings.[6] |
| DIC/HOBt | Carbodiimide/Additive | A standard, cost-effective option, but may be insufficient for o-tyrosine. |
-
Suboptimal Reaction Conditions: The reaction time or temperature may be inadequate.
-
Solution 1: Double Coupling: If the first coupling is incomplete, repeat the coupling step with a fresh solution of activated this compound.
-
Solution 2: Extended Coupling Time: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight.
-
Solution 3: Increased Temperature: Gently heating the reaction vessel (e.g., to 30-40°C) can sometimes improve coupling kinetics. However, this should be done cautiously as elevated temperatures can increase the risk of racemization.[11]
-
-
Peptide Aggregation: The peptide chain may be folding on itself, blocking the reaction site.
-
Solution 1: Solvent Choice: Switch from DMF to NMP, which has better solvating properties. Adding chaotropic salts like LiCl (0.5 M) to the coupling solution can also help disrupt secondary structures.[3]
-
Solution 2: Pseudoproline Dipeptides: If the sequence allows, incorporating a pseudoproline dipeptide upstream of the o-tyrosine can disrupt aggregation.[12]
-
Problem 2: Appearance of Unexpected Peaks in HPLC Analysis
Root Cause Analysis and Solutions:
-
Racemization: The chiral center of the o-tyrosine may have epimerized during activation or coupling.
-
Solution 1: Use of Additives: Ensure that an additive like HOBt or OxymaPure is used, especially with carbodiimide-based activators, to suppress racemization.[13]
-
Solution 2: Base Selection: Use a non-nucleophilic base like DIPEA or 2,4,6-collidine for activation, and use it in the recommended stoichiometry.
-
Solution 3: Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin.
-
-
Side-Chain Reactions: If using unprotected o-tyrosine, the hydroxyl group may have been acylated.
-
Solution: Use Fmoc-DL-o-Tyr(tBu)-OH to prevent this side reaction.[5]
-
-
Diketopiperazine Formation: If o-tyrosine is the second amino acid being coupled, the dipeptide can cyclize and cleave from the resin.[2]
-
Solution: Use a resin with a sterically hindered linker, such as 2-chlorotrityl chloride resin. Couple the third amino acid quickly after the deprotection of the second.
-
Experimental Protocols
Protocol 1: High-Efficiency Coupling of Fmoc-DL-o-Tyr(tBu)-OH using HATU
This protocol is designed for a 0.1 mmol synthesis scale.
-
Resin Preparation:
-
Swell the resin (e.g., 100-200 mesh Rink Amide resin) in DMF for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino group of the resin-bound peptide using 20% piperidine in DMF (2 x 10 minutes).[10]
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-DL-o-Tyr(tBu)-OH (4 equivalents, 0.4 mmol), HATU (3.9 equivalents, 0.39 mmol), and DIPEA (8 equivalents, 0.8 mmol) in DMF.
-
Allow the mixture to pre-activate for 1-5 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Monitoring and Washing:
-
Take a small sample of the resin and perform a Kaiser test to check for completion.
-
If the test is negative (resin remains yellow/colorless), wash the resin with DMF (5 x 1 min) and proceed to the next deprotection step.
-
If the test is positive (blue), perform a second coupling (double coupling) with fresh reagents for another 2 hours.
-
Protocol 2: On-Resin Monitoring of Coupling Efficiency (Kaiser Test)
-
Withdraw a few beads of the peptide-resin after the coupling step and wash them thoroughly with DMF and then ethanol.
-
Place the beads in a small glass test tube.
-
Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).
-
Heat the tube at 100-110°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
-
Blue beads/solution: Incomplete coupling (free primary amines present).
-
Yellow/colorless beads/solution: Complete coupling.
-
Visualization of Key Concepts
Chemical Structure of Fmoc-DL-o-Tyr(tBu)-OH
Caption: Structure of this compound with tBu side-chain protection.
Troubleshooting Workflow for Low Coupling Efficiency
Caption: Troubleshooting workflow for low coupling efficiency.
Conclusion
Successfully incorporating this compound into peptides requires a proactive approach that anticipates and mitigates the challenges posed by its steric hindrance. By selecting highly reactive coupling reagents, optimizing reaction conditions, considering the use of side-chain protection, and being vigilant for signs of peptide aggregation, researchers can significantly improve the efficiency and success rate of their syntheses. This guide provides a comprehensive framework for troubleshooting and optimizing the incorporation of this valuable non-canonical amino acid.
References
- Barlos, K., & Gatos, D. (2012). Convergent Solid-Phase Peptide Synthesis. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach (pp. 215-236). Oxford University Press.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical biochemistry, 34(2), 595-598.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Nowick Lab, UC Irvine. [Link]
- Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). Aapptec.
- Solid Phase Peptide Synthesis (SPPS) in Research & Development. (n.d.). Gyros Protein Technologies.
- Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield. (n.d.). ChemPep.
- Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress. (2012). Free Radical Biology and Medicine, 52(6), 1133-1141.
- Methods and protocols of modern solid phase peptide synthesis. (2014). In Peptide Synthesis (pp. 3-26). Humana Press, New York, NY.
- Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Technical Support Center: Overcoming Aggregation in Solid-Phase Peptide Synthesis (SPPS). (2025). BenchChem.
- Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess? (1993). International journal of peptide and protein research, 42(3), 266-273.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Spps and side reactions in peptide synthesis. (2017). SlideShare.
- Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. (2026). Organic Process Research & Development.
- Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. (2016).
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2014). International Journal of Peptide Research and Therapeutics, 20(1), 53-69.
- Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS?. (2014).
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Difficult peptides. (2000). In Fmoc Solid Phase Peptide Synthesis: A Practical Approach (pp. 119-140). OUP Oxford.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive, 6(1), 038-049.
- Peptide Purification and Product Analysis. (n.d.). AltaBioscience.
- Quality Control of Amino Acids & Peptides: A Guide. (n.d.). Bachem.
- Racemization in stepwise solid-phase peptide synthesis at elevated temperature. (2001). Journal of peptide research, 58(4), 338-345.
- Novabiochem® Coupling reagents. (n.d.). Merck Millipore.
- Application Notes and Protocols for Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS). (2025). BenchChem.
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology, 8, 169.
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Aapptec.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2018). Organic Process Research & Development, 22(9), 1164-1186.
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2018). The Journal of Organic Chemistry, 83(15), 7857-7877.
- CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. (2012). In The Discovery and Development of Peptide Drugs (pp. 487-514). Royal Society of Chemistry.
Sources
- 1. Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 7. peptide.com [peptide.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Aggregation of Peptides Containing DL-o-Tyrosine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the unnatural amino acid DL-o-tyrosine. The inclusion of non-proteinogenic amino acids like o-tyrosine, and particularly its racemic form, can introduce unique challenges during peptide synthesis, purification, and handling, with aggregation being a primary concern.[1][2] This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established biochemical principles, to help you navigate these complexities and ensure the integrity of your experiments.
Part 1: Understanding the "Why": The Science Behind DL-o-Tyrosine Aggregation
Before diving into troubleshooting protocols, it's crucial to understand the physicochemical properties of DL-o-tyrosine that contribute to peptide aggregation.
What makes DL-o-tyrosine unique and prone to causing aggregation?
DL-o-tyrosine differs from its natural counterpart, L-p-tyrosine, in three key ways that can influence peptide behavior:
-
Positional Isomerism (ortho vs. para): The hydroxyl group in o-tyrosine is on the ortho- (position 2) of the phenyl ring, whereas in the natural p-tyrosine, it's on the para- (position 4) position. This seemingly small change has significant consequences:
-
Altered Hydrogen Bonding: The proximity of the hydroxyl group to the peptide backbone in o-tyrosine can lead to different intramolecular and intermolecular hydrogen bonding patterns compared to p-tyrosine.[3] This can disrupt or, in some cases, promote secondary structures that favor aggregation.
-
Changes in Hydrophobicity and Polarity: While tyrosine is generally considered hydrophobic, the position of the polar hydroxyl group can alter the localized polarity of the side chain, influencing how the peptide interacts with aqueous solutions and other peptide chains.[4][5]
-
-
Racemization (DL-Mixture): You are working with a racemic mixture, meaning your peptide population contains both D-o-tyrosine and L-o-tyrosine at a specific position. The presence of D-amino acids is a known strategy to increase the enzymatic stability of peptides.[6] However, it can also have unintended consequences for self-assembly:
-
Disruption of Native Conformations: The incorporation of D-amino acids can disrupt the formation of stable, native secondary structures like alpha-helices, potentially exposing hydrophobic regions that can lead to aggregation.[6]
-
Altered Self-Assembly Pathways: Peptides containing D-amino acids can exhibit unexpected self-assembly behaviors, leading to different aggregate morphologies and kinetics.[6]
-
-
Increased Hydrophobicity: The phenyl ring in tyrosine contributes to its hydrophobic character. Peptides with a high content of hydrophobic residues are inherently more prone to aggregation to minimize their interaction with water.[7][8]
The combination of these factors can lead to the formation of various types of aggregates, from amorphous precipitates to structured amyloid-like fibrils, which can negatively impact your research by causing loss of active material, reduced bioactivity, and potential toxicity.[7][9][10]
Part 2: Frequently Asked Questions (FAQs) and Immediate Troubleshooting
Here, we address common issues encountered when working with DL-o-tyrosine-containing peptides.
Q1: My lyophilized DL-o-tyrosine peptide won't dissolve in my aqueous buffer (e.g., PBS). What should I do?
This is a common first hurdle. Direct dissolution in aqueous buffers is often unsuccessful for hydrophobic peptides.[11] Follow this systematic approach:
Step 1: Purity and Counter-ion Check
-
Ensure the peptide purity is high. Impurities from synthesis can act as nucleation sites for aggregation.
-
Consider the counter-ion (e.g., TFA, HCl). Trifluoroacetate (TFA) from HPLC purification can sometimes affect solubility.
Step 2: Initial Solvent Choice
-
Do not start with your final buffer. Attempt to dissolve a small, representative sample of the peptide in a minimal amount of a stronger, organic solvent first.[12]
| Solvent | When to Use | Considerations |
| Sterile, distilled water | For short peptides (<6 amino acids) or those with a high net charge.[12] | Often insufficient for hydrophobic peptides. |
| Acetonitrile (ACN), Methanol, or Ethanol | For moderately hydrophobic peptides. | Can be removed by lyophilization if needed. |
| Dimethyl sulfoxide (DMSO) | For highly hydrophobic peptides.[12] | Can be difficult to remove and may be incompatible with some biological assays. |
| Dimethylformamide (DMF) | An alternative to DMSO, especially for Cys-containing peptides to avoid oxidation.[13] | Also can be challenging to remove and may have assay compatibility issues. |
Step 3: Gradual Dilution
-
Once the peptide is dissolved in the organic solvent, slowly add your desired aqueous buffer to the peptide solution while gently vortexing .[14] This prevents the peptide from crashing out of solution due to rapid solvent change.
Q2: My peptide dissolves initially but then precipitates over time. What's happening?
This indicates that while the peptide is soluble at a high concentration in the initial solvent, it is not stable in the final aqueous environment and is aggregating.
-
Reduce the Final Concentration: Your target concentration may be too high for the peptide's intrinsic solubility in the final buffer.[14]
-
Optimize the pH: The net charge of a peptide is pH-dependent.[15] Solubility is generally lowest at the peptide's isoelectric point (pI), where the net charge is zero.[4] Try adjusting the pH of your final buffer away from the calculated pI of your peptide.
-
For peptides with a net positive charge (basic), a slightly acidic pH may improve solubility.
-
For peptides with a net negative charge (acidic), a slightly basic pH may be beneficial.
-
-
Increase Organic Co-solvent Percentage: If your downstream application allows, a higher percentage of the initial organic solvent in the final solution can help maintain solubility.[14]
Q3: I suspect my peptide is aggregating during solid-phase peptide synthesis (SPPS). What are the signs and how can I mitigate this?
Aggregation during SPPS can lead to incomplete reactions and difficult purifications.[7]
Signs of Aggregation on Resin:
-
Shrinking of the resin bed.[7]
-
Slow or incomplete Fmoc deprotection, indicated by a persistent blue color in the Kaiser test.
-
Failed coupling reactions, even with extended reaction times.[7]
Mitigation Strategies during SPPS:
-
Use "Difficult Sequence" Protocols: Employ stronger coupling reagents or higher temperatures for the coupling steps.
-
Incorporate Structure-Breaking Dipeptides: Pseudoproline or Dmb-dipeptides can be used to disrupt the secondary structures that lead to aggregation.[7]
-
Chaotropic Agents: In some cases, adding chaotropic salts to the solvent can disrupt hydrogen bonding and reduce aggregation.[16]
Part 3: Advanced Troubleshooting and Characterization
If basic troubleshooting fails, a more systematic approach to formulation and characterization is necessary.
Workflow for Optimizing Solubility and Stability
dot digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} caption [label="Decision workflow for troubleshooting peptide aggregation.", shape=plaintext, fontsize=10];
Protocol 1: Systematic pH Screening
Rationale: Altering the pH changes the net charge on the peptide, which can disrupt electrostatic interactions driving aggregation.[15]
-
Calculate the Isoelectric Point (pI): Use a peptide analysis tool to estimate the pI of your sequence.
-
Prepare a Stock Solution: Dissolve a small amount of your peptide in a minimal volume of a suitable organic solvent (e.g., DMSO).
-
Prepare a Series of Buffers: Create a range of buffers with pH values from 3 to 9 (e.g., citrate for acidic, phosphate for neutral, and borate for basic ranges).
-
Test Solubility: Add a small aliquot of your peptide stock solution to each buffer to your desired final concentration.
-
Observe and Quantify: Visually inspect for precipitation immediately and after several hours. For a more quantitative measure, centrifuge the samples and measure the absorbance of the supernatant at 280 nm to determine the concentration of soluble peptide.
Protocol 2: Screening for Aggregation-Inhibiting Additives
Rationale: Certain small molecules can interfere with the non-covalent interactions that lead to peptide aggregation.
| Additive | Mechanism of Action | Typical Concentration | Reference |
| L-Arginine | Binds to charged and hydrophobic regions, increasing solubility. | 50-500 mM | |
| Urea | A chaotropic agent that disrupts hydrophobic interactions.[12] | 1-4 M | [12] |
| Guanidinium HCl | A stronger chaotropic agent than urea. | 1-6 M | |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | Solubilize aggregates by interacting with hydrophobic patches. | 0.01-0.1% |
Screening Procedure:
-
Prepare your peptide in the best buffer system identified from the pH screen.
-
Create a stock solution of each additive.
-
Add the additive to the peptide solution to the desired final concentration.
-
Incubate and monitor for aggregation over time as described in Protocol 1.
Protocol 3: Characterizing the Nature of Aggregation
Understanding the type of aggregate can guide further troubleshooting.
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in solution and can detect the formation of soluble oligomers and larger aggregates.
-
Thioflavin T (ThT) Fluorescence Assay: ThT binds specifically to amyloid-like fibrils containing β-sheet structures, resulting in a characteristic increase in fluorescence.[7][9] This can confirm if your aggregates are fibrillar.
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the aggregate morphology, allowing you to distinguish between amorphous aggregates and structured fibrils.
dot digraph "Aggregation_Pathway" { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} caption [label="Potential aggregation pathways for peptides.", shape=plaintext, fontsize=10];
Part 4: Best Practices for Handling and Storage
-
Stock Solutions: Prepare concentrated stock solutions in a suitable organic solvent like DMSO.[12] Store these at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[12]
-
Working Solutions: Prepare fresh working solutions in your optimized aqueous buffer daily. Do not store peptides in aqueous solutions for extended periods unless their stability has been confirmed.
-
Peptides with Cysteine: If your sequence also contains cysteine, use degassed buffers to prevent oxidation and disulfide bond formation, which can also contribute to aggregation.
By systematically applying these principles and protocols, you can overcome the challenges associated with the aggregation of DL-o-tyrosine-containing peptides and advance your research with greater confidence and reproducibility.
References
- Zhang, Y., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC.
- Aunins, J. G., & Wang, D. I. C. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus.
- MedchemExpress. (n.d.). Peptide Solubility and Storage Guidelines.
- NCERT. (n.d.). Biomolecules.
- Malmsten, M., et al. (2022).
- Stalder, U., et al. (2025).
- Sigma-Aldrich. (n.d.).
- Reddit. (2024).
- Wikipedia. (n.d.). Amino acid.
- Aunins, J. G., & Wang, D. I. C. (n.d.).
- Gazit, E. (n.d.). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central.
- Christman, J. W., & Jollow, D. J. (n.d.).
- GenScript. (n.d.). Guidelines for Dissolving Peptides.
- Lee, S., & Lee, J. (n.d.).
- Al-Ghananeem, A. M., & Malkawi, A. H. (n.d.). Strategies for Improving Peptide Stability and Delivery. MDPI.
- Butterfield, D. A. (n.d.).
- Wikipedia. (n.d.). Tyrosine.
- Vendruscolo, M., et al. (2023).
- Gaunt, M. J., & Bower, J. F. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science (RSC Publishing).
- Palma, J. M., et al. (n.d.). Biochemical Properties and Physiological Roles of Tyrosine Aminotransferases in Olive (Olea europaea L.). MDPI.
- Creative Peptides. (n.d.). Guidelines for Peptide Dissolving.
- PubChem. (n.d.). Spectrophotometric determination of tryptophan and tyrosine in peptides and proteins based on new color reactions. PubMed.
- Evonik. (n.d.).
- Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis.
- Chen, C.-T., et al. (2026). Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate.
- Lunte, S. M., et al. (n.d.). Separation and Detection of Tyrosine and Phenylalanine-derived Oxidative Stress Biomarkers Using Microchip Electrophoresis with. CORE.
- Li, Y., et al. (2025).
- Benchchem. (n.d.).
- A. M. Fouad and M. A. A. Orabi. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. PubMed Central.
- Merck Millipore. (n.d.). Synthetic Peptide Handling & Storage Protocol.
- Cecchi, C., & Stefani, M. (2019).
- GenScript. (2024).
- DiMarco, M., & Giulivi, C. (n.d.). Dityrosine cross-linking and its potential roles in Alzheimer's disease. Frontiers.
- Biosynth. (n.d.).
- Thermo Fisher Scientific. (n.d.). Peptide solubility guidelines.
- Liebler, D. C., & Mason, D. E. (n.d.). Evaluation of a Method for Nitrotyrosine Site Identification and Relative Quantitation Using a Stable Isotope-Labeled Nitrated Spike-In Standard and High Resolution Fourier Transform MS and MS/MS Analysis. MDPI.
- Avdeef, A., & Tsinman, O. (2026).
- PolyPeptide Group. (2026). Enhance Peptide Manufacturing Using Backbone N Protecting Groups. YouTube.
- L. J. L. He, et al. (n.d.). Selective labeling of tyrosine residues in proteins: insights from PTAD labeling and tandem mass spectrometry analysis. Molecular Omics (RSC Publishing).
- W. J. Buma, et al. (2019). Formation of Neutral Peptide Aggregates Studied by Mass Selective IR Action Spectroscopy.
- Wikipedia. (n.d.).
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino acid - Wikipedia [en.wikipedia.org]
- 5. Tyrosine - Wikipedia [en.wikipedia.org]
- 6. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 12. medchemexpress.com [medchemexpress.com]
- 13. genscript.com [genscript.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ncert.nic.in [ncert.nic.in]
- 16. genscript.com [genscript.com]
Dealing with poor solubility of Fmoc-DL-o-tyrosine
Welcome to the technical support center for Fmoc-DL-o-tyrosine. This guide is designed for researchers, chemists, and pharmaceutical professionals who are incorporating this unique amino acid derivative into their synthetic workflows. Poor solubility of this compound is a frequently encountered challenge that can impede the progress of solid-phase peptide synthesis (SPPS). This document provides in-depth troubleshooting protocols and answers to frequently asked questions to ensure your experiments proceed smoothly and efficiently.
Understanding the Challenge: Why is this compound Prone to Solubility Issues?
The solubility of an Fmoc-protected amino acid is governed by a delicate balance of its molecular structure, including the bulky, hydrophobic Fmoc group and the specific side chain. In the case of this compound, the position of the hydroxyl group on the phenyl ring is a critical determinant of its physical properties.
Unlike the more common para-isomer (Fmoc-L-tyrosine), where the hydroxyl group is distant from the amino acid backbone, the ortho-position in this compound places the hydroxyl group in close proximity to the N-terminal protecting group and the carboxylic acid. This proximity can lead to:
-
Intramolecular Hydrogen Bonding: The ortho-hydroxyl group can form a hydrogen bond with the carbonyl oxygen of the Fmoc protecting group or the carboxylic acid. This internal interaction can make the molecule more compact and less available to interact with solvent molecules, thereby reducing solubility.
-
Altered Crystal Packing: The unique geometry of the ortho-isomer influences how the molecules arrange themselves in a solid state. This can result in a more stable crystal lattice that requires significantly more energy to be disrupted by a solvent.
-
Steric Hindrance: The proximity of the hydroxyl group to the reactive centers of the molecule can also play a role in its interaction with solvents.
These factors collectively contribute to the observation that this compound often requires more rigorous dissolution methods compared to its para-counterpart.
Troubleshooting Guide: Dissolving this compound
Encountering a vial of this compound that refuses to dissolve in your standard solvent volume can be a frustrating experience. The following step-by-step guide provides a systematic approach to achieving a clear, homogenous solution suitable for your coupling reactions.
Initial Assessment: The Standard Approach
For most Fmoc-amino acids, the standard procedure involves dissolving them in N,N-Dimethylformamide (DMF) to a concentration of 0.2 M to 0.5 M.[1] If you encounter poor solubility with this compound using this standard method, proceed to the troubleshooting steps below.
Step-by-Step Dissolution Protocol for Poorly Soluble this compound
-
Solvent Selection and Quality:
-
Primary Choice: High-purity, peptide-synthesis-grade DMF is the recommended starting solvent.[1][2] Ensure that the DMF is anhydrous and free of amine impurities, as these can cause premature Fmoc deprotection.[2]
-
Alternative Primary Solvent: N-Methyl-2-pyrrolidone (NMP) can also be used and is sometimes more effective than DMF for solvating difficult sequences.[2]
-
Co-Solvents: For some applications, particularly when preparing activated species like symmetrical anhydrides, Dichloromethane (DCM) is used. If solubility in pure DCM is poor, the addition of a small amount of DMF (a few drops to 10% v/v) can significantly aid dissolution.[3]
-
-
Mechanical Agitation:
-
Vortexing: After adding the solvent, vortex the vial vigorously for 1-2 minutes.
-
Magnetic Stirring: For larger quantities, use a magnetic stirrer. Be aware that prolonged stirring may be necessary.
-
-
Sonication:
-
If the compound remains insoluble after mechanical agitation, place the vial in a bath sonicator.
-
Sonicate in intervals of 5-10 minutes. This process uses high-frequency sound waves to break apart solid aggregates and enhance solvent interaction.[4][5]
-
Caution: Monitor the temperature of the sonicator bath, as excessive heat can potentially degrade the Fmoc-amino acid.
-
-
Gentle Warming:
-
If sonication is not fully effective, gentle warming can be applied. Heat the solution to 35-40°C.[3] A warm water bath or a heating block can be used.
-
Combine warming with continued agitation (stirring or periodic vortexing).
-
Critical: Do not overheat, as high temperatures can lead to side reactions or racemization. For particularly stubborn solubility issues, temperatures up to 60°C have been noted for the parent molecule, DL-o-Tyrosine, in aqueous solutions, but this should be approached with caution for the Fmoc-protected derivative in organic solvents.[4]
-
-
Solvent System Modification:
-
If a single solvent system fails, consider the use of co-solvents. A mixture of DMF with a small percentage of Dimethyl Sulfoxide (DMSO) can sometimes be effective. A common formulation for challenging compounds involves using up to 10% DMSO.[4][5]
-
First, dissolve the this compound in the minimum required volume of DMSO, then dilute to the final concentration with DMF.
-
The following flowchart illustrates the decision-making process for dissolving this compound:
Caption: Decision workflow for dissolving this compound.
Frequently Asked Questions (FAQs)
Q1: Can I pre-dissolve a large batch of this compound and store it as a stock solution?
A1: While it is common to prepare stock solutions of Fmoc-amino acids for automated synthesizers, it is generally recommended to use freshly prepared solutions, especially for difficult-to-dissolve compounds.[1] If you do prepare a stock solution, store it at 4°C and visually inspect for any precipitation before each use. If crystals have formed, you will need to re-dissolve them completely using the methods described above before the solution can be used.
Q2: Will using sonication or warming affect the stability of the Fmoc group?
A2: The Fmoc group is generally stable to moderate heat (up to ~50-60°C) for short periods in neutral organic solvents like DMF.[3] It is, however, labile to bases.[2] Therefore, it is critical to use high-purity, amine-free DMF to prevent any premature deprotection, especially when warming the solution. Sonication is a mechanical process and is unlikely to cause chemical degradation of the Fmoc group.
Q3: I managed to dissolve the this compound, but it precipitated out in the synthesizer tubing. What should I do?
A3: Precipitation in tubing is a clear indication that the saturation limit of the solvent was reached, likely due to a temperature drop or solvent evaporation. To resolve this:
-
Increase Solvent Volume: Use a more dilute solution of the amino acid.
-
Maintain Temperature: If possible, ensure the temperature of the amino acid solution is maintained until it is delivered to the reaction vessel.
-
Flush Lines: Flush the instrument lines thoroughly with fresh DMF to remove any precipitated material before proceeding.
-
Consider Co-solvents: Using a DMF/NMP or DMF/DMSO mixture might help maintain solubility throughout the delivery process.
Q4: Does the fact that it's a DL-racemic mixture affect solubility?
A4: Yes, it can. Racemic mixtures can sometimes have different solubility properties compared to their pure enantiomeric counterparts due to differences in crystal lattice energy. In some cases, a racemic mixture is more soluble (a racemic mixture), while in others it can be less soluble (a conglomerate). For this compound, this adds another layer of complexity to its solubility behavior.
Q5: Are there any alternative reagents I can use if I absolutely cannot dissolve this compound?
A5: If all dissolution methods fail, you might need to consider a chemical modification approach, although this is a significant deviation from a standard protocol. One possibility could be to use a more soluble derivative of o-tyrosine where the phenolic hydroxyl group is protected with a temporary protecting group that is compatible with your overall synthesis strategy. However, this would require custom synthesis of the derivative and is not a straightforward solution. A more practical approach would be to persevere with the dissolution troubleshooting guide provided.
Data Summary: Recommended Solvents for Fmoc-Amino Acids
| Solvent | Primary Use in SPPS | Suitability for Poorly Soluble AAs | Key Considerations |
| DMF (N,N-Dimethylformamide) | Main solvent for coupling and washing | Excellent. Often the first choice for difficult compounds. | Must be high-purity and amine-free.[2][6] |
| NMP (N-Methyl-2-pyrrolidone) | Alternative to DMF | Excellent. Can be superior to DMF in some cases. | More expensive than DMF. |
| DCM (Dichloromethane) | Swelling resin, some coupling chemistries | Poor to Moderate. Often requires a co-solvent like DMF.[3] | Less effective at solvating polar, aggregated structures. |
| DMSO (Dimethyl Sulfoxide) | Co-solvent | Good as a co-solvent. Used in small amounts to enhance solubility. | High boiling point can make it difficult to remove. |
Experimental Workflow Visualization
The following diagram illustrates where the critical step of amino acid dissolution fits within the broader context of a single coupling cycle in Fmoc-SPPS.
Sources
Technical Support Center: Navigating Peptide Synthesis with Fmoc-DL-o-Tyrosine
A Senior Application Scientist's Guide to Identifying and Minimizing Deletion Sequences and Managing Diastereomers
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Fmoc-DL-o-tyrosine in solid-phase peptide synthesis (SPPS). The unique characteristics of this unnatural amino acid—namely, the steric hindrance from its ortho-substituted hydroxyl group and its racemic nature—present specific challenges that can lead to impurities such as deletion sequences and the formation of diastereomers. This guide provides in-depth, field-proven insights and actionable protocols to help you navigate these complexities, ensuring the successful synthesis of your target peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it considered a "difficult" amino acid in SPPS?
This compound is a derivative of the amino acid tyrosine where the hydroxyl group is positioned at the ortho position of the phenyl ring, as opposed to the natural para position. The "DL" designation indicates that it is a racemic mixture, containing both the D- and L-enantiomers. It is considered challenging in SPPS for two primary reasons:
-
Steric Hindrance: The ortho-hydroxyl group is in close proximity to the alpha-carbon and the site of peptide bond formation. This bulkiness can physically obstruct the approach of the activated carboxyl group of the incoming amino acid to the free amine of the growing peptide chain on the solid support, leading to slower and less efficient coupling reactions.[1]
-
Racemic Mixture: The use of a DL-mixture means that at each coupling step involving this amino acid, both the D- and L-isomers will be incorporated. This results in the synthesis of two diastereomeric peptides for each o-tyrosine residue in the sequence, which can complicate purification and analysis.[2][3]
Q2: What are deletion sequences, and how does this compound contribute to their formation?
Deletion sequences are impurities in the final peptide product where one or more amino acid residues are missing from the target sequence. The primary cause of deletion sequences is incomplete coupling during an SPPS cycle.[4] If an amino acid fails to couple to the entire population of growing peptide chains on the resin, the subsequent amino acid in the sequence will couple to the unreacted sites in the next cycle, resulting in a peptide that is missing the intended residue. The steric hindrance of this compound significantly increases the likelihood of incomplete coupling, making it a common culprit for the formation of deletion sequences.[1]
Q3: What are diastereomers, and why are they a concern when using this compound?
Diastereomers are stereoisomers that are not mirror images of each other. In the context of peptide synthesis, incorporating a racemic (DL) amino acid into a peptide chain composed of L-amino acids will result in two different peptide molecules. These two peptides will have the same mass but different three-dimensional structures. This is a concern because diastereomers can have different physicochemical properties, including retention times in chromatography, and potentially different biological activities.[3][5] Their separation can be challenging, and their presence can complicate the interpretation of analytical data and biological assays.
Troubleshooting Guide: A Problem-and-Solution Approach
This section provides a systematic guide to identifying and resolving common issues encountered during the synthesis of peptides containing this compound.
Problem 1: Low crude peptide purity with multiple unidentified peaks in the HPLC chromatogram.
This is a common observation when deletion sequences are present. The HPLC chromatogram will often show a cluster of peaks eluting earlier than the target peptide, each corresponding to a different deletion sequence.
Accurate identification of deletion sequences is crucial for effective troubleshooting. Mass spectrometry (MS) is the most powerful tool for this purpose.
-
Step 1: Obtain the Mass Spectrum: Analyze the crude peptide product by LC-MS.
-
Step 2: Compare Theoretical and Observed Masses: Calculate the theoretical molecular weight of your target peptide and all potential single-residue deletion sequences. Compare these values with the masses observed in your MS data.
-
Step-3: Tandem Mass Spectrometry (MS/MS) for Confirmation: To pinpoint the exact location of the deletion, perform MS/MS analysis on the precursor ion corresponding to the suspected deletion sequence.[6][7] Fragmentation of the peptide will reveal the amino acid sequence of the fragment ions, allowing you to identify the missing residue.
Protocol 1: Identification of a Deletion Sequence by MS/MS
-
Sample Preparation: Dissolve a small amount of the crude peptide in an appropriate solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
LC-MS Analysis: Inject the sample onto an LC-MS system equipped with a C18 column. Use a standard gradient of water/acetonitrile with 0.1% formic acid.
-
Precursor Ion Selection: From the full MS scan, identify the m/z value corresponding to a potential single deletion.
-
MS/MS Fragmentation: Perform a product ion scan (MS/MS) on the selected precursor ion. Common fragmentation methods include collision-induced dissociation (CID).
-
Spectrum Interpretation: Analyze the resulting MS/MS spectrum. The mass difference between consecutive b- or y-ions will correspond to the mass of an amino acid residue. A gap in the series that matches the mass of the intended but missing amino acid confirms the deletion.
Minimizing Deletion Sequences: Optimizing the Coupling Reaction
Given the steric hindrance of o-tyrosine, standard coupling protocols are often insufficient. The following strategies can significantly improve coupling efficiency and minimize the formation of deletion sequences.
Standard carbodiimide-based reagents like DIC may not be effective. More potent activating agents are recommended.
| Coupling Reagent | Class | Key Advantages |
| HATU, HBTU | Uronium/Aminium Salts | Highly reactive, fast kinetics, widely used for hindered couplings. |
| PyBOP | Phosphonium Salt | Effective for hindered couplings, less prone to racemization than some uronium salts. |
Recommendation: For this compound, start with HATU as your coupling reagent.
Performing the coupling reaction twice for the this compound residue (and potentially the following residue) can drive the reaction to completion.
Protocol 2: Double Coupling of this compound
-
First Coupling:
-
Following Fmoc deprotection of the resin-bound peptide, wash thoroughly with DMF.
-
In a separate vessel, pre-activate this compound (3-4 equivalents) with HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 1-5 minutes.
-
Add the activated amino acid solution to the resin and allow to react for 1-2 hours.
-
Wash the resin with DMF.
-
-
Second Coupling:
-
Prepare a fresh solution of activated this compound as described above.
-
Add this solution to the same resin and allow to react for another 1-2 hours.
-
Wash the resin thoroughly with DMF before proceeding to the next deprotection step.
-
-
Solvent: N-Methyl-2-pyrrolidone (NMP) can be a better solvent than DMF for improving resin swelling and solvating aggregating peptide chains.
-
Temperature: For particularly difficult couplings, gentle heating (e.g., 35-40°C) can increase the reaction rate. However, be cautious as elevated temperatures can also increase the risk of racemization.[8]
dot
Caption: Troubleshooting workflow for deletion sequences.
Problem 2: Broad or doubled peaks in the HPLC chromatogram of the purified peptide, with a single mass in the MS.
This is the classic signature of the presence of diastereomers. Because they have the same mass, they will appear as a single species in the mass spectrometer. However, their different three-dimensional structures often lead to slightly different retention times on a reverse-phase HPLC column, resulting in broadened or closely eluting peaks.[3][9]
-
High-Resolution HPLC: The key to identifying diastereomers is achieving good chromatographic separation.
-
Recommendation: Use a long C18 column with a shallow acetonitrile gradient. Sometimes, changing the organic modifier (e.g., to methanol) or the ion-pairing agent (e.g., from TFA to formic acid) can improve resolution.
-
-
Spiking Experiment: If you have access to the individual Fmoc-D-o-tyrosine and Fmoc-L-o-tyrosine, you can synthesize two separate peptide standards. By "spiking" your mixed-diastereomer sample with a small amount of each pure standard, you can definitively identify which peak corresponds to which diastereomer.[2]
Protocol 3: Analytical HPLC for Diastereomer Separation
-
Column: C18, ≥ 250 mm length, 3-5 µm particle size.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with a very slow, shallow gradient (e.g., 0.5% B/minute).
-
Detection: Monitor at 214 nm and 280 nm.
-
Analysis: Look for peak splitting or broadening compared to a standard peptide of similar length.
While you cannot avoid the formation of diastereomers when starting with a racemic mixture, you can manage their impact.
-
Preparative HPLC: The most direct approach is to separate the two diastereomers using preparative HPLC. This will require a highly optimized separation method, as described above, and may result in a lower overall yield of each pure isomer.
-
Consider the Biological Impact: In some cases, one diastereomer may be significantly more active than the other, or one may have undesirable off-target effects.[5] It is crucial to test the biological activity of the mixed diastereomers and, if possible, the separated isomers to understand the functional consequences.
-
Use Enantiomerically Pure Starting Material: The most effective way to prevent the formation of diastereomers is to use enantiomerically pure starting material (i.e., Fmoc-L-o-tyrosine or Fmoc-D-o-tyrosine) if your research goals require a single, defined stereoisomer.
dot
Sources
- 1. chempep.com [chempep.com]
- 2. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ibib.waw.pl [ibib.waw.pl]
- 7. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Long Peptides with Fmoc-DL-o-Tyrosine
Welcome to the technical support center for the synthesis of long peptides incorporating Fmoc-DL-o-tyrosine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing peptides with this unique, non-natural amino acid. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established scientific principles to support your experimental success.
Introduction: The Unique Challenges of this compound
The incorporation of non-natural amino acids into peptides is a powerful strategy for developing novel therapeutics and research tools. This compound, an isomer of the naturally occurring L-p-tyrosine, presents a distinct set of challenges in solid-phase peptide synthesis (SPPS). The ortho-position of the hydroxyl group introduces significant steric hindrance around the peptide backbone, potentially impeding coupling efficiency. Furthermore, the use of a DL-racemic mixture results in the synthesis of diastereomeric peptides, which complicates purification and characterization. This guide provides strategies to anticipate and overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is the incorporation of this compound more challenging than standard Fmoc-L-tyrosine?
A1: The primary challenge stems from the steric hindrance imposed by the ortho-positioned hydroxyl group.[1][2][3] This bulkiness in close proximity to the alpha-carbon can significantly slow down the kinetics of the coupling reaction, leading to incomplete acylation of the N-terminal amine. In contrast, the para-hydroxyl group in standard tyrosine is located further from the reactive centers and does not sterically impede peptide bond formation.
Q2: What are the main consequences of using a DL-racemic mixture of o-tyrosine?
A2: The use of a racemic mixture of this compound will result in the formation of diastereomeric peptides .[4][5] At each coupling step involving this amino acid, two different stereoisomers of the peptide will be generated on the resin. These diastereomers will have identical masses but different three-dimensional structures, which can be challenging to separate using standard purification techniques.[4][5]
Q3: How does the ortho-hydroxyl group affect potential side reactions?
A3: The phenolic hydroxyl group of tyrosine is susceptible to O-acylation, a side reaction where the hydroxyl group is acylated by the activated incoming amino acid.[1][6] While side-chain protecting groups are used to mitigate this, the steric environment of the ortho-hydroxyl group might influence its reactivity. Additionally, under certain conditions, the aromatic ring of tyrosine can undergo modifications such as alkylation.[7] The altered electronic and steric properties of o-tyrosine could potentially lead to different side-product profiles compared to p-tyrosine.
Q4: What is the best strategy for protecting the side chain of o-tyrosine?
A4: For Fmoc-based SPPS, the use of a tert-butyl (tBu) protecting group for the hydroxyl function of tyrosine is standard practice.[8] This protecting group is stable to the basic conditions used for Fmoc removal (typically piperidine in DMF) and is readily cleaved during the final acidolytic cleavage from the resin. Given the increased steric hindrance of o-tyrosine, ensuring complete and efficient protection of the hydroxyl group is crucial to prevent side reactions.
Q5: Can I use standard coupling reagents for incorporating this compound?
A5: While standard coupling reagents can be used, their efficiency may be reduced due to steric hindrance. It is often necessary to employ more potent coupling reagents and optimized conditions to drive the reaction to completion. Reagents such as HATU, HCTU, and COMU are generally recommended for difficult couplings.[9] Extended coupling times and double coupling strategies may also be necessary.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of long peptides containing this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency / Incomplete Reaction (as indicated by a positive Kaiser test after coupling) | Steric Hindrance: The ortho-hydroxyl group of o-tyrosine sterically hinders the approach of the activated amino acid.[1][2][3] Peptide Aggregation: The growing peptide chain may aggregate on the resin, making the N-terminus inaccessible.[10] | Optimize Coupling Conditions: • Use a more potent coupling reagent like HATU or HCTU. • Increase the excess of amino acid and coupling reagent (e.g., 5-fold excess). • Extend the coupling time (e.g., 2-4 hours or overnight). • Perform a "double coupling" by repeating the coupling step with fresh reagents. Disrupt Aggregation: • Use a solvent mixture known to disrupt secondary structures, such as DMF/NMP or DMF with a small percentage of DMSO. • Synthesize at a higher temperature (e.g., 50-60°C) if your instrumentation allows. |
| Difficult Purification / Co-eluting Peaks | Presence of Diastereomers: The use of a DL-racemic mixture of o-tyrosine results in diastereomeric peptides with very similar hydrophobicities.[4][5] Close-Eluting Impurities: Deletion sequences or other side products may have similar retention times to the desired product. | Optimize HPLC Purification: • Use a high-resolution reversed-phase HPLC column (e.g., C18 with small particle size). • Employ a shallow gradient of the organic mobile phase (e.g., acetonitrile) to maximize separation.[11][12] • Experiment with different mobile phase modifiers (e.g., trifluoroacetic acid, formic acid). • Consider using a different stationary phase or a chiral column for analytical or small-scale separations.[13] • Capillary electrophoresis can also be a powerful tool for separating diastereomers.[14] |
| Unexpected Side Products | O-Acylation: Incomplete protection or premature deprotection of the o-tyrosine hydroxyl group can lead to acylation by the incoming amino acid.[1][6] Alkylation: The aromatic ring of tyrosine can be alkylated by carbocations generated during cleavage.[7] | Ensure Complete Protection: • Use high-quality Fmoc-DL-o-Tyr(tBu)-OH with a stable protecting group. Optimize Cleavage: • Use a cleavage cocktail with appropriate scavengers (e.g., triisopropylsilane, water, dithiothreitol) to quench reactive species. |
| Peptide Insolubility After Cleavage | Aggregation: Long, hydrophobic peptides are prone to aggregation upon removal from the resin. The presence of aromatic o-tyrosine residues can contribute to this. | Improve Solubility: • Lyophilize the crude peptide from a solution containing a small amount of acetic acid or ammonium bicarbonate. • Dissolve the crude peptide in a stronger solvent like neat TFA or formic acid before diluting for purification. • For very difficult peptides, consider dissolving in chaotropic agents like guanidinium hydrochloride, though this may complicate purification. |
Experimental Protocols & Workflows
Visualizing the Synthesis and Purification Workflow
The following diagram illustrates the key stages and decision points in the synthesis and purification of a long peptide containing this compound.
Caption: Workflow for the synthesis and purification of peptides containing this compound.
Step-by-Step Protocol for this compound Incorporation
This protocol is a guideline and may require optimization based on the specific peptide sequence. It assumes a standard 0.1 mmol synthesis scale.
Materials:
-
Fmoc-DL-o-Tyr(tBu)-OH
-
Rink Amide resin (or other suitable resin)
-
Standard Fmoc-protected amino acids
-
Coupling reagents: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
Procedure:
-
Resin Preparation:
-
Swell the resin in DMF for at least 30 minutes in a reaction vessel.[9]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin and agitate for 3-5 minutes.
-
Drain and repeat the piperidine treatment for an additional 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of Fmoc-DL-o-Tyr(tBu)-OH (Optimized for Difficult Coupling):
-
In a separate vial, dissolve Fmoc-DL-o-Tyr(tBu)-OH (4-5 equivalents relative to resin loading) and HCTU or HATU (3.9-4.9 equivalents) in DMF.
-
Add DIPEA (8-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for a minimum of 2 hours at room temperature. For very long peptides or sequences prone to aggregation, extend the coupling time to 4 hours or overnight.
-
Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines. If the test is positive, a second coupling is recommended.
-
-
Double Coupling (if necessary):
-
Drain the reaction vessel.
-
Repeat step 3 with a freshly prepared solution of activated Fmoc-DL-o-Tyr(tBu)-OH.
-
-
Washing:
-
After the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Continue the synthesis by repeating the deprotection and coupling steps for the remaining amino acids in the sequence.
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection and washing, dry the resin under a stream of nitrogen.
-
Add the cleavage cocktail (e.g., TFA/H2O/TIS) to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
Purification of Diastereomeric Peptides:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Purify the peptide by preparative reversed-phase HPLC using a C18 column.
-
Employ a very shallow gradient of acetonitrile (e.g., a 0.5% or less increase per minute) in the region where the diastereomers elute to maximize their separation.[4][11]
-
Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify the fractions containing the desired pure diastereomers.
-
Pool the fractions of each pure diastereomer separately and lyophilize.
Logical Relationships in Troubleshooting
The following diagram illustrates the cause-and-effect relationships in troubleshooting common issues during the synthesis of peptides with this compound.
Caption: A logic diagram illustrating the relationships between problems, causes, and solutions.
References
-
Bai, Y., et al. (2011). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B, 879(28), 2971-2978. Available at: [Link]
-
Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
-
Fields, G.B., et al. (1994). Efficient Fmoc/solid-phase peptide synthesis of O-phosphotyrosyl-containing peptides and their use as phosphatase substrates. International Journal of Peptide and Protein Research, 43(2), 161-170. Available at: [Link]
-
Van der Verren, S.E., et al. (2023). Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores. Journal of the American Chemical Society, 145(33), 18274-18282. Available at: [Link]
-
Applied Photophysics. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
Strømgaard, K., et al. (2000). The effects of conformational constraints and steric bulk in the amino acid moiety of philanthotoxins on AMPAR antagonism. Journal of Medicinal Chemistry, 43(23), 4390-4397. Available at: [Link]
-
Dong, J., et al. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. Angewandte Chemie International Edition, 55(11), 3761-3765. Available at: [Link]
-
Mant, C.T., & Hodges, R.S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-45. Available at: [Link]
-
Nam, Y.S., & Park, T.H. (2019). Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis. Advanced Materials, 31(15), e1805364. Available at: [Link]
-
Muzaffar-ur-Rehman, M., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8(2), 1-8. Available at: [Link]
-
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]
-
Muzaffar-ur-Rehman, M., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. Available at: [Link]
-
Ipson, B.R., & Fisher, A.L. (2016). Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress. Ageing Research Reviews, 27, 85-96. Available at: [Link]
-
Ilisz, I., et al. (2015). Peptide Diastereomers, Separation of. ResearchGate. Available at: [Link]
-
Pira, S., et al. (2020). Steric impact of aza-amino acid on solid-phase aza-peptide bond synthesis. ResearchGate. Available at: [Link]
-
Muttenthaler, M., et al. (2010). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 16(11), 565-573. Available at: [Link]
-
Slideshare. (2018). Spps and side reactions in peptide synthesis. Available at: [Link]
-
Ipson, B.R., & Fisher, A.L. (2016). Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress. Ageing Research Reviews, 27, 85-96. Available at: [Link]
-
ResearchGate. (2014). How can I separate two diastreomeric peptides with a reverse phase column?. Available at: [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
Van der Verren, S.E., et al. (2023). Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores. Journal of the American Chemical Society. Available at: [Link]
-
Hsieh, Y.S.Y., et al. (2011). Supplementary Information Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and Inhibitory A. The Royal Society of Chemistry. Available at: [Link]
-
Muzaffar-ur-Rehman, M., et al. (2018). Side Reactions in Peptide Synthesis. Scribd. Available at: [Link]
-
D'Atri, V., et al. (2018). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 23(12), 3149. Available at: [Link]
-
Zhang, K., et al. (2022). Analytical techniques for characterizing diastereomers of phosphorothioated oligonucleotides. Journal of Chromatography A, 1679, 463349. Available at: [Link]
-
Pira, S., et al. (2020). IMPACT OF STERIC EFFECTS IN SOLID-PHASE AZA-PEPTIDE BOND SYNTESIS. ResearchGate. Available at: [Link]
-
Karmakar, S., et al. (2024). Metal-free functionalization of tyrosine residues in short peptides and study of the morphological alterations. Chemical Communications, 60(27), 3802-3805. Available at: [Link]
-
D'Hondt, M., et al. (2014). analysis of amino acids by high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 93, 1-14. Available at: [Link]
-
Payne, R.J., et al. (2011). A Direct Route for the Preparation of Fmoc/O t Bu Protected Iodotyrosine. ResearchGate. Available at: [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Available at: [Link]
-
Zherdev, A.V., et al. (2020). Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. Molecules, 25(21), 5038. Available at: [Link]
Sources
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. researchgate.net [researchgate.net]
- 3. fmtdk.ut.ee [fmtdk.ut.ee]
- 4. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 7. scribd.com [scribd.com]
- 8. Efficient Fmoc/solid-phase peptide synthesis of O-phosphotyrosyl-containing peptides and their use as phosphatase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
- 10. peptide.com [peptide.com]
- 11. hplc.eu [hplc.eu]
- 12. bachem.com [bachem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Assessing the Impact of o-Tyrosine Stereochemistry on Peptide Conformation
For: Researchers, scientists, and drug development professionals.
Introduction: The Subtle Power of Chirality in Peptide Engineering
In the realm of peptide therapeutics and biomaterials, the introduction of non-canonical amino acids (ncAAs) is a cornerstone of innovation.[1][2] These unique building blocks offer a sophisticated toolkit to enhance peptide stability, modulate biological activity, and fine-tune structural properties.[1] Among these, ortho-tyrosine (o-tyrosine), an isomer of the canonical L-tyrosine, presents a fascinating case study in the profound influence of stereochemistry. The simple repositioning of the hydroxyl group on the phenyl ring is just the beginning; the true architectural control emerges when we consider the chirality at the alpha-carbon (Cα).
This guide provides a comprehensive comparison of how the stereochemistry of o-tyrosine—specifically, the distinction between L-o-tyrosine and D-o-tyrosine—impacts the conformational landscape of a peptide. As drug development professionals, understanding these subtle yet powerful differences is critical for rational peptide design. The incorporation of a D-amino acid can dramatically alter a peptide's secondary structure and its resistance to enzymatic degradation.[3][4]
We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references. Our objective is to equip you with the knowledge to strategically employ o-tyrosine stereoisomers to achieve desired peptide conformations and, ultimately, desired therapeutic outcomes.
The Fundamental Influence of Stereochemistry on Peptide Structure
The backbone of a peptide is a repeating sequence of N-Cα-C units. The rotational freedom around the N-Cα (phi, φ) and Cα-C (psi, ψ) bonds dictates the peptide's secondary structure, such as α-helices and β-sheets. The stereochemistry at the Cα is a primary determinant of the sterically allowed φ and ψ angles.
-
L-Amino Acids: Naturally occurring proteins are composed almost exclusively of L-amino acids.[5] This uniformity allows for the formation of stable, right-handed α-helices and parallel/anti-parallel β-sheets.
-
D-Amino Acids: The introduction of a D-amino acid, with its inverted stereocenter, creates a local perturbation in the peptide backbone. This can disrupt or "kink" established secondary structures like α-helices.[4] However, this disruption is not merely destructive; it can be a powerful tool to induce specific turns or to create novel, proteolytically resistant structures.[3][6]
The following diagram illustrates the logical flow of assessing the conformational impact of incorporating L- versus D-o-tyrosine into a model peptide.
Caption: Workflow for assessing the impact of o-tyrosine stereochemistry.
Comparative Analysis: L-o-Tyrosine vs. D-o-Tyrosine in a Model Peptide
To illustrate the conformational consequences of o-tyrosine stereochemistry, let's consider a hypothetical model peptide, Ac-Ala-X-Ala-NH2 , where X is either L-o-tyrosine or D-o-tyrosine.
Experimental Data Summary
The following table summarizes expected quantitative data from Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, and Molecular Dynamics (MD) simulations.
| Parameter | Ac-Ala-(L-o-Tyr)-Ala-NH2 | Ac-Ala-(D-o-Tyr)-Ala-NH2 | Experimental Rationale |
| CD: Molar Ellipticity at 222 nm (deg·cm²·dmol⁻¹) | -15,000 to -25,000 | -2,000 to +2,000 | Indicates the presence of α-helical content. A strong negative band is characteristic of right-handed helices formed by L-amino acids. The near-zero value for the D-isomer suggests disruption of this helical structure. |
| NMR: Key NOE Contacts | Strong dNN(i, i+1) | Weak or absent dNN(i, i+1) | Nuclear Overhauser Effect (NOE) contacts between adjacent amide protons are indicative of helical structures. Their absence in the D-isomer peptide points to a more extended or disordered conformation. |
| MD: RMSD of Backbone (Å) | 0.5 - 1.5 | 1.5 - 3.0 | Root Mean Square Deviation (RMSD) measures conformational stability. A lower, stable RMSD for the L-isomer peptide suggests a well-defined conformation, while a higher, fluctuating RMSD for the D-isomer indicates greater flexibility. |
| Proteolytic Stability (t½ in serum) | ~15 min | > 2 hours | D-amino acids are known to confer resistance to degradation by proteases, which are stereospecific for L-amino acids.[3] |
Detailed Experimental Protocols
To ensure scientific integrity, the protocols described below are designed as self-validating systems.
Peptide Synthesis
The synthesis of peptides containing non-canonical amino acids is typically achieved through Solid-Phase Peptide Synthesis (SPPS).[7]
Protocol: Solid-Phase Peptide Synthesis (SPPS) of o-Tyrosine Peptides
-
Resin Preparation: Start with a Rink Amide resin to yield a C-terminal amide upon cleavage. Swell the resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using 20% piperidine in DMF.
-
Amino Acid Coupling:
-
For the first coupling (Ala), activate Fmoc-L-Ala-OH with a coupling agent like HBTU in the presence of a base (DIPEA).
-
For the second coupling, use either Fmoc-L-o-Tyr(tBu)-OH or Fmoc-D-o-Tyr(tBu)-OH, again activated with HBTU/DIPEA. The tert-butyl (tBu) group protects the hydroxyl moiety of o-tyrosine.
-
Couple the final Fmoc-L-Ala-OH.
-
-
Capping and Cleavage: Acetylate the N-terminus using acetic anhydride. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Purification and Verification: Purify the crude peptide by reverse-phase HPLC and verify its mass by mass spectrometry.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution.[8][9]
Protocol: CD Spectroscopy for Secondary Structure Analysis
-
Sample Preparation: Prepare peptide stock solutions in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region. Accurately determine the peptide concentration.[10]
-
Instrument Setup: Use a calibrated CD spectropolarimeter.[11] Set the wavelength range to 190-260 nm, with a data pitch of 1 nm and a scan speed of 50 nm/min. Use a quartz cuvette with a 1 mm path length.
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the spectrum of the peptide sample. Acquire at least three scans and average them to improve the signal-to-noise ratio.
-
Subtract the baseline from the sample spectrum.
-
-
Data Analysis: Convert the raw data (ellipticity in millidegrees) to molar ellipticity [θ]. Analyze the spectrum to estimate the percentage of α-helix, β-sheet, and random coil structures using deconvolution software.[12]
Caption: Workflow for Circular Dichroism (CD) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides atomic-level resolution of peptide structure in solution.[13] 2D NMR experiments like TOCSY and NOESY are essential for assigning proton resonances and identifying through-space proximities between protons, respectively.[14]
Protocol: 2D NMR for 3D Structure Determination
-
Sample Preparation: Dissolve the lyophilized peptide in 90% H₂O/10% D₂O at a concentration of 1-5 mM.[15] D₂O provides a lock signal for the spectrometer.
-
Data Acquisition:
-
Acquire a 1D proton spectrum to assess sample purity and proper folding.
-
Acquire a 2D TOCSY spectrum to identify spin systems corresponding to each amino acid residue.
-
Acquire a 2D NOESY spectrum with a mixing time of 200-300 ms to detect through-space correlations between protons within ~5 Å of each other.
-
-
Resonance Assignment: Use the TOCSY spectrum to identify the protons of each amino acid. Use the NOESY spectrum to sequentially connect the residues (the "sequential walk") via dαN(i, i+1) and dNN(i, i+1) cross-peaks.
-
Structure Calculation:
-
Convert NOE cross-peak intensities into distance restraints (e.g., strong, medium, weak corresponding to <2.5 Å, <3.5 Å, <5.0 Å).
-
Use software like CYANA or XPLOR-NIH to calculate an ensemble of 3D structures that satisfy these distance restraints.
-
Refine the structures and validate their quality.
-
Molecular Dynamics (MD) Simulations
MD simulations complement experimental data by providing insights into the dynamic behavior and conformational stability of peptides.[16][17]
Protocol: MD Simulation of Peptide Conformation
-
System Setup:
-
Generate the initial 3D structure of the peptide (e.g., as an extended chain).
-
Parameterize the non-canonical o-tyrosine residue for the chosen force field (e.g., AMBER, CHARMM).[16] This is a critical step requiring the generation of partial charges and bonded parameters.[18]
-
Solvate the peptide in a periodic box of explicit water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Simulation:
-
Minimization: Energy-minimize the system to remove steric clashes.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure while restraining the peptide backbone.
-
Production Run: Run the simulation for an extended period (e.g., 100-500 ns) without restraints.
-
-
Analysis:
-
Calculate the RMSD of the peptide backbone over time to assess conformational stability.
-
Analyze trajectories for the formation and stability of secondary structures.
-
Generate Ramachandran plots to visualize the distribution of φ and ψ angles.
-
Conclusion and Implications for Drug Development
The stereochemistry of a single amino acid residue, such as o-tyrosine, is a powerful determinant of a peptide's overall conformation, stability, and, by extension, its biological function.
-
L-o-Tyrosine generally integrates into standard secondary structures, acting as a subtle modulator of conformation, potentially through interactions involving its ortho-hydroxyl group.
-
D-o-Tyrosine acts as a significant structural disruptor, breaking canonical helical structures and promoting turns or more flexible conformations. This property is invaluable for increasing proteolytic resistance—a major hurdle in peptide drug development—and for designing peptides with specific turn geometries for optimal receptor engagement.[3][4]
By leveraging the distinct conformational impacts of L- and D-o-tyrosine, researchers can rationally design peptidomimetics with enhanced therapeutic profiles. The choice between these stereoisomers is not arbitrary; it is a strategic decision based on a deep understanding of structural biology. The experimental and computational workflows detailed in this guide provide a robust framework for making these informed decisions, ultimately accelerating the journey from peptide design to clinical application.
References
- Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis.
- Computational Modelling of Peptides Containing Non-Standard Amino Acids.BYU ScholarsArchive.
- Peptide NMR.ETH Zurich.
- Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review.
- Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applic
- Molecular dynamics simulations of peptides containing an unnatural amino acid: dimerization, folding, and protein binding.Journal of the American Chemical Society.
- Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments.Methods in Enzymology.
- Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase.Applied and Environmental Microbiology.
- Chirality Effects in Peptide Assembly Structures.Frontiers in Chemistry.
-
Introduction to Peptide Synthesis. Master Organic Chemistry.[Link]
- Conformational analysis of small peptides by circular dichroism.Digital Commons @ Southern University and A&M College.
-
D-amino acid peptides. LifeTein.[Link]
-
How to add non-natural amino acids in peptide for simulation in Gromacs? ResearchGate.[Link]
-
Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols.[Link]
-
NMR in structural determination of proteins and peptides. NMIMS Pharmacy.[Link]
-
Circular Dichroism of Peptides. Moodle@Units.[Link]
-
Protein & Peptide NMR Spectroscopy : Practical Aspects. SARomics Biostructures.[Link]
-
Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals.[Link]
-
D-Amino Acid-Containing Peptide Synthesis. CD Formulation.[Link]
Sources
- 1. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Chirality Effects in Peptide Assembly Structures [frontiersin.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. lifetein.com [lifetein.com]
- 7. bachem.com [bachem.com]
- 8. digitalcommons.subr.edu [digitalcommons.subr.edu]
- 9. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00558D [pubs.rsc.org]
- 11. moodle2.units.it [moodle2.units.it]
- 12. m.youtube.com [m.youtube.com]
- 13. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 14. chem.uzh.ch [chem.uzh.ch]
- 15. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 16. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 17. Molecular dynamics simulations of peptides containing an unnatural amino acid: dimerization, folding, and protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Chiral HPLC Methods for Analyzing DL-o-Tyrosine Incorporation
For researchers, scientists, and drug development professionals, the stereochemistry of amino acids within a peptide or protein therapeutic is a critical quality attribute. The unnatural amino acid o-tyrosine, an isomer of the canonical tyrosine, presents a unique analytical challenge when its enantiomeric purity or its incorporation into a larger molecule needs to be assessed. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of DL-o-tyrosine, offering field-proven insights and supporting experimental data to aid in method selection and implementation.
The Significance of Chiral Purity in o-Tyrosine Analysis
The biological activity of a peptide is intrinsically linked to its three-dimensional structure, which is dictated by the stereochemistry of its constituent amino acids. The incorporation of a D-amino acid in place of its L-enantiomer can profoundly impact a peptide's conformation, stability, and interaction with its biological target. Consequently, the accurate quantification of D-o-tyrosine in the presence of its L-isomer is paramount for ensuring the safety, efficacy, and batch-to-batch consistency of novel therapeutics. Chiral HPLC stands as the gold standard for this analytical task, offering high-resolution separation of enantiomers.
Comparative Analysis of Chiral Stationary Phases (CSPs)
The heart of a chiral HPLC separation lies in the chiral stationary phase (CSP). The choice of CSP is the most critical factor in achieving enantiomeric resolution. Here, we compare three distinct and powerful CSPs for the analysis of underivatized DL-o-tyrosine: a macrocyclic glycopeptide-based column (Astec CHIROBIOTIC® T), a crown ether-based column (CROWNPAK® CR(+)), and a zwitterionic cinchona alkaloid-derived column (CHIRALPAK® ZWIX(+)).
| Chiral Stationary Phase (CSP) | Astec CHIROBIOTIC® T | CROWNPAK® CR(+) | CHIRALPAK® ZWIX(+) |
| Chiral Selector | Teicoplanin (a macrocyclic glycopeptide) | Chiral Crown Ether | Quinine fused with (S,S)-trans-2-aminocyclohexanesulfonic acid |
| Separation Principle | Multiple interactions including hydrogen bonding, π-π interactions, and steric hindrance within the glycopeptide's basket-like structure.[1] | Host-guest complexation between the protonated primary amine of the analyte and the chiral crown ether cavity.[2] | Double ion-pairing mechanism between the zwitterionic analyte and the zwitterionic selector.[3][4] |
| Typical Mobile Phase | Water:Methanol:Formic Acid (30:70:0.02, v/v/v)[5] | Perchloric acid (pH ~2) in water[6] | Methanol/Acetonitrile/Water (49:49:2, v/v/v) with 50mM Formic Acid + 25mM Diethylamine[3] |
| Typical Flow Rate | 1.0 mL/min[5] | 0.5 - 1.0 mL/min | 0.5 mL/min |
| Reported Retention Times for DL-Tyrosine | L-Tyr: ~6.5 min, D-Tyr: ~8.5 min (estimated from similar amino acids)[5] | D-Tyr: 9.8 min, L-Tyr: 13.4 min[6] | L-enantiomer typically elutes first.[3] |
| Key Advantages | Versatile, can be used with a wide range of mobile phases (polar organic, reversed-phase, normal-phase); good for LC-MS applications.[1][7] | Excellent resolution for primary amines and amino acids; predictable elution order (D-form first on CR(+)).[2] | High efficiency and selectivity for underivatized amino acids and zwitterionic compounds; LC-MS compatible.[3][4] |
| Considerations | Method development may require screening of different mobile phase modes. | Limited to acidic mobile phases; not suitable for analytes without a primary amine.[2] | Requires buffered mobile phases with both acidic and basic additives. |
In-Depth Look at Chiral Recognition Mechanisms
Understanding the "how" behind the separation is crucial for effective method development and troubleshooting. The choice of CSP dictates the types of intermolecular interactions that drive enantiomeric recognition.
Macrocyclic Glycopeptide CSPs (e.g., Astec CHIROBIOTIC® T)
These CSPs, with teicoplanin as the chiral selector, offer a complex and multifaceted interaction environment. The teicoplanin molecule possesses a basket-like structure with multiple chiral centers, peptide bonds, and sugar moieties.[1] Chiral recognition is achieved through a combination of:
-
Hydrogen Bonding: The peptide backbone and sugar hydroxyl groups can act as both hydrogen bond donors and acceptors.
-
π-π Interactions: The aromatic rings of the glycopeptide can interact with the phenyl ring of o-tyrosine.
-
Steric Interactions: The three-dimensional shape of the glycopeptide's cavities creates a chiral environment where one enantiomer fits more favorably than the other.
-
Ionic Interactions: The presence of ionizable groups allows for electrostatic interactions, which can be modulated by the mobile phase pH.[8]
Experimental Protocols
Peptide Hydrolysis for Chiral Amino Acid Analysis
To analyze the incorporation of DL-o-tyrosine into a peptide, the peptide must first be hydrolyzed to its constituent amino acids. It is critical to employ a hydrolysis method that minimizes racemization to ensure the accuracy of the enantiomeric ratio determination. A combination of mild acid hydrolysis followed by enzymatic digestion is a robust approach.[9]
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 1-5 mg of the peptide into a hydrolysis tube.
-
Mild Acid Hydrolysis: Add 200 µL of 10 M HCl to the tube.
-
Incubation: Seal the tube under vacuum or an inert atmosphere (e.g., nitrogen) and incubate at a reduced temperature (e.g., 80-90°C) for a short period (e.g., 15-30 minutes). This initial step helps to partially break down the peptide structure.
-
Neutralization: Carefully neutralize the acid with a suitable base (e.g., NaOH).
-
Enzymatic Digestion:
-
Adjust the pH of the sample to the optimal range for the chosen proteases (typically pH 7.5-8.5).
-
Add a broad-spectrum protease, such as Pronase, and incubate according to the manufacturer's instructions (e.g., 37°C for 12-16 hours).
-
For complete hydrolysis, especially of peptide bonds involving proline, a subsequent digestion with a mixture of aminopeptidase M and prolidase may be necessary.
-
-
Sample Cleanup: After digestion, the sample may need to be deproteinized (e.g., by ultrafiltration or protein precipitation with acetonitrile) to remove the enzymes before HPLC analysis.
-
Reconstitution: Dry the sample under vacuum and reconstitute in the initial mobile phase for HPLC analysis.
Note on Racemization Control: For the most sensitive applications, hydrolysis can be performed in deuterated hydrochloric acid (DCl in D₂O). Any racemization that occurs during hydrolysis will result in the incorporation of a deuterium atom at the α-carbon of the amino acid. This mass shift can be detected by mass spectrometry (LC-MS), allowing for the differentiation between the original enantiomeric composition and any artifacts of the hydrolysis process.[10][11]
Representative Chiral HPLC Method: Analysis of DL-o-Tyrosine on Astec CHIROBIOTIC® T
This protocol provides a starting point for the analysis of DL-o-tyrosine. Method optimization may be required depending on the specific sample matrix and instrumentation.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Astec CHIROBIOTIC® T column (e.g., 250 x 4.6 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: 30:70:0.02 (v/v/v) Water:Methanol:Formic Acid.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25°C.
-
Detection: UV at 275 nm (for tyrosine isomers).
-
Injection Volume: 10 µL.
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the hydrolyzed peptide sample or a standard solution of DL-o-tyrosine.
-
Identify the peaks for L-o-tyrosine and D-o-tyrosine based on their retention times (the D-enantiomer is typically more retained on this CSP).
-
Quantify the peak areas to determine the enantiomeric ratio.
Workflow for Analyzing DL-o-Tyrosine Incorporation
Conclusion
The selection of an appropriate chiral HPLC method for the analysis of DL-o-tyrosine is a critical decision in the development of peptide-based therapeutics and research. Macrocyclic glycopeptide, crown ether, and zwitterionic CSPs each offer unique advantages and operate under different separation principles. By understanding these differences and following robust protocols for sample preparation and analysis, researchers can confidently and accurately determine the enantiomeric composition of o-tyrosine in their samples. This guide serves as a starting point for method development, and further optimization may be necessary to achieve the desired performance for specific applications.
References
-
Fedorova, O., et al. (2021). Enantiomeric purity deviations of radiolabelled amino acids obtained from chiral columns. EJNMMI Radiopharmacy and Chemistry, 6(1), 33. [Link]
-
Gerhardt, G., et al. (2001). Peptide Chiral Purity Determination: Hydrolysis in Deuterated Acid, Derivatization With Marfey's Reagent and Analysis Using High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry. Journal of Peptide Research, 58(5), 434-444. [Link]
-
Ahmad, S., et al. (2013). Racemic Resolution of some DL-Amino Acids using Aspergillus fumigatus L-Amino Acid Oxidase. ResearchGate. [Link]
-
HPLC.eu. (n.d.). Chiral Columns. HPLC.eu. [Link]
-
Chiral Technologies. (2020). INSTRUCTION MANUAL FOR CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). Chiral Technologies. [Link]
-
Daicel Chiral Technologies. (2024). INSTRUCTION MANUAL FOR CROWNPAK® CR(+) / CR(-). Daicel Chiral Technologies. [Link]
-
Bioanalysis Zone. (n.d.). Astec CHIROBIOTIC Chiral HPLC Columns Brochure. Bioanalysis Zone. [Link]
-
HPLC.eu. (n.d.). CHIRALPAK ZWIX(-). HPLC.eu. [Link]
-
Ilisz, I., et al. (2006). Direct separation and quantitative analysis of thyroxine and triiodothyronine enantiomers in pharmaceuticals by high-performance liquid chromatography. Journal of Chromatography A, 1119(1-2), 169-176. [Link]
-
Péter, A., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3344. [Link]
-
Daicel Chiral Technologies. (n.d.). SEPARATION OF FREE AMINO ACIDS AND PRIMARY AMINES USING DAICEL CROWN ETHER COLUMNS: CROWNPAK CR-I(+) AND CROWNPAK CR-I(-). Daicel Chiral Technologies. [Link]
-
Wallworth, D. (2016). Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Chromatography Today. [Link]
-
Penkman, K. E. H., et al. (2025). Isolation of the intr. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. [Link]
-
Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
D'Aniello, A., et al. (1993). Amino acid racemization during protein hydrolysis under HCl/H2O and DCl/D2O conditions. Analytical Biochemistry, 213(1), 20-24. [Link]
-
Fedorova, O., et al. (2021). Enantiomeric purity deviations of radiolabelled amino acids obtained from chiral columns. EJNMMI Radiopharmacy and Chemistry, 6(1), 33. [Link]
-
Waters. (n.d.). Hydrolysis of Purified Proteins and Peptides. Waters. [Link]
-
de Souza, C. F. V., et al. (2023). Optimization of Hydrolysis and Identification of Bioactive Peptides in Brewery Yeast Residuals. Journal of the Brazilian Chemical Society, 34, 1-12. [Link]
-
D'Aniello, A., et al. (1993). Total hydrolysis of proteins with strongly reduced racemization of amino acids. Analytical Biochemistry, 213(1), 20-24. [Link]
Sources
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. chiraltech.com [chiraltech.com]
- 3. chiraltech.com [chiraltech.com]
- 4. hplc.eu [hplc.eu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Total hydrolysis of proteins with strongly reduced racemization of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Fmoc-DL-o-Tyrosine: Navigating Synthesis, Application, and Comparative Analysis
For the discerning researcher in peptide chemistry and drug development, the incorporation of non-natural amino acids is a cornerstone of innovation. These unique building blocks offer a powerful toolkit to modulate the pharmacological properties of peptides, enhancing their stability, potency, and receptor specificity. Among these, Fmoc-DL-o-tyrosine presents a compelling, albeit less-explored, option for introducing structural and functional diversity.
This guide provides a comprehensive overview of the applications of this compound, from its synthesis and incorporation into peptide chains to its potential biological implications. We will delve into the comparative analysis of ortho-tyrosine versus the natural para-tyrosine, and the strategic use of a racemic mixture to generate diastereomeric peptide libraries. This document is intended to be a practical resource for researchers, offering not just protocols, but the scientific rationale behind them.
The Strategic Value of o-Tyrosine in Peptide Design
The canonical amino acid, L-tyrosine (p-tyrosine), features a hydroxyl group at the para position of its phenyl ring. This hydroxyl group is critical for a myriad of biological functions, including enzymatic catalysis and post-translational modifications like phosphorylation and sulfation.[1] The ortho-isomer, o-tyrosine, with the hydroxyl group at the adjacent position, is not incorporated into proteins during translation but arises in vivo as a biomarker of oxidative stress through the hydroxylation of phenylalanine.[2]
The intentional incorporation of o-tyrosine into a peptide sequence is a deliberate design choice aimed at achieving specific outcomes:
-
Enhanced Enzymatic Stability: Peptides are notoriously susceptible to rapid degradation by proteases in vivo.[3][4] The introduction of non-natural amino acids, such as D-isomers or isomers with altered side-chain geometry like o-tyrosine, can disrupt the recognition motifs for these enzymes, thereby increasing the peptide's circulating half-life.[5]
-
Altered Conformational Landscape: The steric hindrance and altered hydrogen bonding capacity of the ortho-hydroxyl group can induce unique conformational constraints on the peptide backbone. This can lead to the stabilization of specific secondary structures (e.g., β-turns or helical folds) that may be critical for receptor binding and biological activity.
-
Modified Receptor Interactions: The precise orientation of the phenolic hydroxyl group in tyrosine is often a key determinant in its interaction with biological targets. Shifting this group to the ortho position can fundamentally alter these interactions, potentially leading to changes in binding affinity, selectivity, or agonist/antagonist activity.
-
Probing Structure-Activity Relationships (SAR): By systematically replacing p-tyrosine with o-tyrosine in a peptide sequence, researchers can gain valuable insights into the structural requirements for biological activity.
The use of a DL-racemic mixture of Fmoc-o-tyrosine introduces an additional layer of complexity and opportunity. In solid-phase peptide synthesis (SPPS), the use of a racemic amino acid at a single position will result in the synthesis of two distinct diastereomeric peptides. These diastereomers will have identical mass but different three-dimensional structures, which can be separated by chromatography.[6] This approach allows for the rapid generation of a small library of stereoisomers, enabling the exploration of the stereochemical requirements for activity.
Synthesis and Incorporation of this compound
While Fmoc-L-p-tyrosine derivatives are readily available commercially, this compound may require custom synthesis. A plausible synthetic route, adapted from established methods for other modified tyrosines, is outlined below.[7]
Hypothetical Synthesis of this compound
The synthesis would likely proceed via the protection of commercially available DL-o-tyrosine.
Reaction Scheme:
Caption: Hypothetical synthesis of this compound.
Protocol:
-
Dissolve DL-o-tyrosine in a 10% aqueous sodium bicarbonate solution.
-
Add a solution of Fmoc-OSu in dioxane dropwise while stirring vigorously at room temperature.
-
Allow the reaction to proceed for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, acidify the mixture with 1M HCl to a pH of ~2.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield this compound.
Incorporation into Peptides via Fmoc-SPPS
The incorporation of this compound into a growing peptide chain follows standard Fmoc solid-phase peptide synthesis (SPPS) protocols.[8]
Experimental Workflow:
Caption: Fmoc-SPPS workflow for o-tyrosine peptides.
Detailed Protocol for a Single Coupling Cycle:
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in dichloromethane (DCM) for 30 minutes, followed by dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF (5x), DCM (3x), and DMF (3x) to remove residual piperidine and the fulvene byproduct.
-
Amino Acid Activation and Coupling: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and DIPEA (6-10 eq.) in DMF. Allow to pre-activate for 5 minutes. Add this activation mixture to the resin and agitate for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Repeat: Proceed to the deprotection step for the next amino acid in the sequence.
-
Cleavage and Purification: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours. Precipitate the crude peptide in cold diethyl ether. The resulting diastereomeric peptides can then be separated and purified using reverse-phase HPLC.
Comparative Performance and Experimental Data
Direct experimental data comparing peptides containing o-tyrosine with their p-tyrosine counterparts is limited in the literature. However, we can extrapolate expected differences based on the known properties of non-natural amino acids.
Enzymatic Stability
The primary rationale for incorporating non-natural amino acids is to enhance resistance to proteolysis.
| Peptide | Amino Acid at Position X | Expected Proteolytic Stability | Rationale |
| Control Peptide | L-p-Tyrosine | Low | Natural substrate for many proteases. |
| Test Peptide 1 | L-o-Tyrosine | Moderate to High | The altered side-chain geometry is expected to hinder recognition and cleavage by proteases.[5] |
| Test Peptide 2 | D-o-Tyrosine | High | D-amino acids are generally not recognized by L-amino acid specific proteases.[5] |
Experimental Protocol: Protease Digestion Assay
-
Synthesize and purify the control and test peptides.
-
Incubate each peptide at a concentration of 1 mg/mL with a protease (e.g., trypsin, chymotrypsin, or human serum) at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), quench an aliquot of the reaction with an appropriate inhibitor or acid.
-
Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.
-
Calculate the half-life of each peptide under the assay conditions.
Biological Activity
The change in the position of the hydroxyl group is expected to impact receptor binding and subsequent biological activity.
| Peptide | Amino Acid at Position X | Hypothetical Receptor Binding Affinity (Kd) | Expected Biological Effect |
| Native Ligand | L-p-Tyrosine | 10 nM | Agonist |
| o-Tyr Analog | L-o-Tyrosine | 50 nM | The altered hydrogen bonding network may reduce binding affinity. The effect on agonism/antagonism would be system-dependent. |
| D-o-Tyr Analog | D-o-Tyrosine | >1000 nM | The change in stereochemistry at the alpha-carbon is likely to severely disrupt the binding interaction with a chiral receptor. |
Experimental Protocol: Receptor Binding Assay
-
Perform a competitive binding assay using a radiolabeled version of the native ligand and varying concentrations of the test peptides.
-
Incubate the radioligand, competitor peptide, and a source of the target receptor (e.g., cell membrane preparations) until equilibrium is reached.
-
Separate bound from free radioligand and quantify the bound radioactivity.
-
Calculate the IC₅₀ value for each peptide and determine the binding affinity (Ki).
Structural Implications and Characterization
The incorporation of o-tyrosine can significantly influence the peptide's secondary and tertiary structure.
Structural Analysis Workflow:
Caption: Workflow for structural analysis of o-tyrosine peptides.
-
Circular Dichroism (CD) Spectroscopy: This technique can be used to assess the overall secondary structure content (e.g., α-helix, β-sheet, random coil) of the o-tyrosine containing peptides in solution and compare it to the native p-tyrosine peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller peptides, 2D-NMR techniques (e.g., COSY, TOCSY, NOESY) can provide detailed information on the three-dimensional structure and the specific conformational changes induced by the o-tyrosine substitution.
-
Molecular Dynamics (MD) Simulations: Computational modeling can complement experimental data by exploring the conformational landscape of the peptides and providing insights into the preferred rotameric states of the o-tyrosine side chain and its interactions with the rest of the peptide.
Conclusion and Future Perspectives
This compound represents a valuable tool for peptide chemists seeking to enhance the therapeutic potential of peptide-based drugs. While direct literature on this specific reagent is sparse, the principles guiding the use of non-natural amino acids are well-established. The incorporation of o-tyrosine offers a promising strategy to improve enzymatic stability and modulate biological activity through conformational control. The use of the DL-racemic mixture provides an efficient means to explore the stereochemical requirements for activity.
Future research in this area should focus on the systematic comparison of o-, m-, and p-tyrosine containing peptides to build a comprehensive understanding of how isomerism affects peptide structure and function. As our ability to rationally design peptides with tailored properties continues to advance, unconventional building blocks like this compound will undoubtedly play an increasingly important role in the development of next-generation peptide therapeutics.
References
-
Babizhayev, M. A., & Yegorov, Y. E. (2015). Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. International Journal of Molecular Sciences, 16(10), 25353–25376. [Link]
-
Molnár, G. A., Wagner, Z., & Wittmann, I. (2017). Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress. Free Radical Biology and Medicine, 111, 43-50. [Link]
-
Mant, C. T., Chen, Y., Yan, Z., Popa, T. V., Kovacs, J. M., Mills, J. B., ... & Hodges, R. S. (2007). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of chromatography. A, 1157(1-2), 128–141. [Link]
-
Jubb, A. M., & Brown, L. E. (2016). A Direct Route for the Preparation of Fmoc/O t Bu Protected Iodotyrosine. Synlett, 27(19), 2673-2676. [Link]
-
Peko, T., & Vágner, J. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2337. [Link]
-
Posch, A., Herwig, C., & Spadiut, O. (2013). Comparison of l-tyrosine containing dipeptides reveals maximum ATP availability for l-prolyl-l-tyrosine in CHO cells. Biotechnology journal, 8(10), 1206–1214. [Link]
-
Kamei, Y., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. International Journal of Molecular Sciences, 24(16), 12891. [Link]
-
Dong, J., et al. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. Angewandte Chemie International Edition, 55(3), 1101-1105. [Link]
-
Fujiwara, D., & Kitagawa, K. (2018). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. Analytical chemistry, 90(15), 9092–9098. [Link]
-
Babizhayev, M. A., & Yegorov, Y. E. (2015). Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. International Journal of Molecular Sciences, 16(10), 25353–25376. [Link]
-
Liu, Y., et al. (2023). Structural Engineering of Tyrosine-Based Neuroprotective Peptides: A New Strategy for Efficient Blood–Brain Barrier Penetration. International Journal of Molecular Sciences, 24(13), 10891. [Link]
-
Gherghel, A., et al. (2022). New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization. Gels, 8(8), 519. [Link]
-
Kawano, T. (2008). Free tyrosine and tyrosine-rich peptide-dependent superoxide generation catalyzed by a copper-binding, threonine-rich neurotoxic peptide derived from prion protein. International journal of biological sciences, 5(1), 1–10. [Link]
-
NovoPro. (2021, February 26). Improving enzymatic and chemical stability of peptides by chemical modifications. [Link]
-
De Marco, R., & Giammanco, M. (2014). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Journal of Peptide Science, 20(8), 545-559. [Link]
-
Akagawa, M., & Ishida, T. (2018). Detection of diastereomer peptides as the intermediates generating D-amino acids during acid hydrolysis of peptides. Amino acids, 50(12), 1735–1744. [Link]
-
Roy, P., & Amador, A. G. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science, 14(27), 7311-7326. [Link]
-
Kawano, T. (2008). Free tyrosine and tyrosine-rich peptide-dependent superoxide generation catalyzed by a copper-binding, threonine-rich neurotoxic peptide derived from prion protein. International journal of biological sciences, 5(1), 1–10. [Link]
-
Kumar, K. S., & Rajagopal, B. (2022). Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. Organic Process Research & Development, 26(2), 335-343. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 26, 2026, from [Link]
-
Mowery, R. A., et al. (2019). Spontaneous Isomerization of Long-Lived Proteins Provides a Molecular Mechanism for the Lysosomal Failure Observed in Alzheimer's Disease. ACS Central Science, 5(8), 1404-1415. [Link]
-
Kuster, D. W., & Kanz, M. F. (2002). Reactivity of peptidyl-tyrosine to hydroxylation and cross-linking. Peptides, 23(10), 1717–1725. [Link]
Sources
- 1. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 6. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
